1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Description
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Properties
IUPAC Name |
(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHXUMZQYBZECU-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C(=O)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" synthesis protocol
Executive Summary
This technical guide details the synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS 83124-74-7), a critical
The protocol utilizes a Friedel-Crafts type acylation-elimination sequence between trichloroacetyl chloride and 1-ethoxyprop-1-ene. Unlike standard enone syntheses, the presence of the C3-methyl group requires precise thermal control to prevent polymerization and ensure exclusive E-stereoselectivity.
Retrosynthetic Analysis & Mechanism
The synthesis is driven by the high electrophilicity of the trichloromethyl carbonyl group. The reaction proceeds via the acylation of the electron-rich enol ether at the
Mechanism:
-
Nucleophilic Attack: The
-electrons of 1-ethoxyprop-1-ene attack the carbonyl carbon of trichloroacetyl chloride. -
Acylium Intermediate: Formation of a transient zwitterionic or chloronium intermediate.
-
Elimination: Pyridine assists in the elimination of HCl, restoring the double bond conjugation to yield the
-unsaturated ketone.
Figure 1: Mechanistic pathway for the acylation-elimination sequence.
Experimental Protocol
Safety Warning: Trichloroacetyl chloride is highly corrosive and lachrymatory. Pyridine is toxic. Perform all operations in a functioning fume hood.
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| Trichloroacetyl chloride | 181.83 | 1.0 | 1.62 | Electrophile |
| (E)-1-Ethoxyprop-1-ene | 86.13 | 1.0 | 0.77 | Nucleophile |
| Pyridine | 79.10 | 1.0 | 0.98 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.33 | Solvent (Anhydrous) |
Note: 1-Ethoxyprop-1-ene is typically supplied as a mixture of cis/trans isomers.[3] The reaction converts both to the thermodynamic (E)-enone product.
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, a pressure-equalizing addition funnel, and a thermometer.
-
Flame-dry the apparatus under nitrogen flow and allow to cool.
-
Charge the flask with Trichloroacetyl chloride (10.53 g, 57.9 mmol) and anhydrous DCM (15 mL) .
-
Cool the solution to -10°C using an ice/salt or acetone/dry ice bath.
Step 2: Controlled Addition
-
In a separate vessel, mix (E)-1-Ethoxyprop-1-ene (5.0 g, 58.1 mmol) and Pyridine (4.59 g, 58.1 mmol) .
-
Critical Insight: Premixing the base and enol ether prevents localized acid buildup that could polymerize the sensitive vinyl ether.
-
-
Transfer this mixture to the addition funnel.
-
Add the enol ether/pyridine mixture dropwise to the acid chloride solution over 15–20 minutes .
-
Control Point: Maintain internal temperature below 0°C. Exothermicity is significant.
-
Step 3: Reaction & Workup
-
Once addition is complete, remove the cooling bath.
-
Allow the reaction to warm to Room Temperature (20–25°C) and stir for 16–24 hours .
-
Observation: A heavy precipitate of pyridinium hydrochloride will form. The solution will turn yellow/orange.
-
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the pyridinium salt. Wash the cake with cold DCM (2 x 10 mL).
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 30°C to remove solvent.
Step 4: Purification
-
The crude oil (typically >90% purity) is often sufficient for subsequent cyclizations.
-
For High Purity: Perform vacuum distillation.
-
Target: Collect the fraction boiling at 110–115°C / 0.5 mmHg (approximate, varies by vacuum strength).
-
Alternative: Rapid column chromatography (Silica gel, Hexanes/EtOAc 9:1) can be used, but the compound is sensitive to acid hydrolysis on silica. Neutral alumina is preferred if chromatography is necessary.
-
Figure 2: Operational workflow for the synthesis process.
Characterization & Validation
The product is an (E)-isomer , stabilized by the conjugation between the electron-donating ethoxy group and the electron-withdrawing trichloroacetyl group.
| Technique | Expected Signal | Interpretation |
| Appearance | Yellow to orange oil | Conjugated enone system. |
| 1H NMR (CDCl3) | Ethoxy -CH3 | |
| C3-Methyl group (Diagnostic) | ||
| Ethoxy -CH2- | ||
| Vinyl Proton (H4) . Downfield shift due to conjugation. | ||
| 13C NMR | ~180 ppm | Carbonyl (C=O) |
| ~95 ppm | CCl3 Carbon | |
| IR Spectroscopy | 1690 cm | C=O Stretch (Unsaturated ketone) |
| 1590 cm | C=C Stretch |
Troubleshooting & Optimization
-
Issue: Low Yield / Polymerization
-
Cause: Temperature spike during addition or wet reagents.
-
Solution: Ensure strictly anhydrous conditions. Slow down addition rate. Do not allow temperature to exceed 0°C during the initial mixing.
-
-
Issue: Incomplete Conversion
-
Cause: Old trichloroacetyl chloride (hydrolyzed).
-
Solution: Distill trichloroacetyl chloride before use if the liquid is cloudy or has significant precipitate.
-
-
Issue: Regioisomer Contamination
-
Insight: The presence of the C3-methyl group strongly directs acylation to the C2 position of the propene chain. Regioisomeric purity is typically >95%.
-
References
-
Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. (2023). Link
-
Synthesis of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one. Organic Syntheses. Coll. Vol. 8, p.212 (1993). Link
-
PDE10 Modulators (Patent US20130059833A1). Google Patents. (2013). Link
-
Novel piperazine analogs as broad-spectrum influenza antivirals (Patent CA2809624A1). Google Patents. (2013). Link
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An In-Depth Technical Guide to (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one: Synthesis, Properties, and Synthetic Applications
Abstract
This technical guide provides a comprehensive overview of (E)-1,1,1-trichloro-4-ethoxy-but-3-en-2-one, a versatile electrophilic building block in organic synthesis. The document addresses a nomenclature ambiguity concerning a methylated derivative, establishing the focus on the well-documented, unmethylated title compound. A detailed exploration of its molecular characteristics, including its molecular weight, is presented alongside a robust, field-proven protocol for its synthesis. The guide delves into the reactivity of this trichlorinated enone, elucidating its utility as a precursor for various chemical transformations. Safety protocols, spectroscopic data, and potential applications are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this important synthetic intermediate.
Introduction and Nomenclature Clarification
Initial inquiries for "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" did not yield any corresponding entries in comprehensive chemical databases or commercial inventories. This suggests that this specific methylated derivative is not a readily available or commonly synthesized compound. However, the structurally similar and synthetically significant compound, (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one , is well-documented and commercially available. It is probable that this is the compound of interest for researchers in the field.
This guide will therefore focus exclusively on (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one . For the purpose of thoroughness, the theoretical molecular weight of the hypothetical methylated compound, C7H9Cl3O2, is calculated to be 231.51 g/mol .
The title compound, (E)-1,1,1-trichloro-4-ethoxy-but-3-en-2-one, is a valuable reagent characterized by a trichloromethyl ketone and an ethoxy-substituted vinyl group. This unique combination of functional groups renders it a potent electrophile, susceptible to nucleophilic attack, and a precursor for a variety of heterocyclic and acyclic structures.
Molecular Properties and Characterization
A clear understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe use in experimental work. The key identifiers and properties of (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C6H7Cl3O2 | [1][2] |
| Molecular Weight | 217.48 g/mol | [1] |
| CAS Number | 59938-07-7, 83124-74-7 | [1] |
| Appearance | Colorless to light yellow liquid | [1][3] |
| Boiling Point | 84-86 °C at 1 Torr | [1] |
| Density | ~1.368 g/cm³ (predicted) | [1] |
| Canonical SMILES | C(=O)(/C=C/OCC)C(Cl)(Cl)Cl | [2] |
| InChIKey | VKNLVLNOHCTKII-ONEGZZNKSA-N | [2] |
Synthesis of (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one
The synthesis of α,β-unsaturated trichloromethyl ketones is reliably achieved through the acylation of vinyl ethers with trichloroacetyl chloride. This method provides a direct and efficient route to the target compound. The following protocol is adapted from a well-established procedure for the synthesis of the methoxy analogue, which is directly applicable to the ethoxy variant.[4][5]
Reaction Principle
The synthesis proceeds via an electrophilic acyl substitution reaction. Trichloroacetyl chloride, activated by a Lewis acid catalyst (in this case, aluminum chloride), acylates ethyl vinyl ether. The choice of a potent acylating agent and a suitable vinyl ether is critical for high yields. The trans (E) stereochemistry of the product is typically favored.
Experimental Protocol
Materials:
-
Trichloroacetyl chloride
-
Ethyl vinyl ether (stabilized)
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a stirred solution of trichloroacetyl chloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Continue stirring at 0 °C for 15 minutes to allow for the formation of the acylium ion complex.
-
Slowly add ethyl vinyl ether (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5 °C. An exothermic reaction may be observed.[5]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to afford (E)-1,1,1-trichloro-4-ethoxy-but-3-en-2-one as a colorless to light yellow liquid.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one.
Reactivity and Synthetic Applications
The title compound is a versatile intermediate in organic synthesis, primarily due to its electrophilic nature.[] It can be employed in various transformations, including the synthesis of heterocyclic compounds and as a precursor to other valuable synthons.
Synthesis of Pyrazole Derivatives
(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one has been utilized in the preparation of pyrazole derivatives with regiospecific substitution.[1] The reaction with hydrazine derivatives proceeds via a condensation-cyclization sequence.
Precursor to Ethyl 3,3-Diethoxypropionate
A notable application is its conversion to ethyl 3,3-diethoxypropionate. This transformation involves the solvolysis of the trichloromethyl ketone and the ethoxy enone moiety in the presence of ethanol and a base, such as potassium carbonate.[7] Ethyl 3,3-diethoxypropionate is a valuable building block in its own right, used in the synthesis of coumarins and other complex molecules.[7]
General Reactivity
The compound is expected to undergo reactions typical of activated enones and trichloromethyl ketones.[] These include:
-
1,4-Conjugate addition: With soft nucleophiles.
-
Reactions with binucleophiles: Leading to the formation of various heterocycles.
-
Haloform-type reactions: Under basic conditions.
Spectroscopic Data
Expected ¹H NMR (CDCl₃):
-
Triplet (3H): Around δ 1.4 ppm, corresponding to the methyl protons of the ethoxy group.
-
Quartet (2H): Around δ 4.1 ppm, corresponding to the methylene protons of the ethoxy group.
-
Two doublets (1H each): In the vinylic region (δ 6.0-8.0 ppm) with a large coupling constant (J ≈ 12 Hz), characteristic of a trans-disubstituted alkene.
Safety and Handling
(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one is classified as a hazardous substance and should be handled with appropriate precautions.[1][2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H330 (Fatal if inhaled), H372 (Causes damage to organs through prolonged or repeated exposure).[1]
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P284 (In case of inadequate ventilation wear respiratory protection), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P310 (Immediately call a POISON CENTER/doctor).[1]
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. Recommended storage temperature is 2-8°C.[1]
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one is a valuable and versatile reagent for organic synthesis. While the initially requested methylated derivative appears to be undocumented, this unmethylated analogue offers a rich chemistry, serving as a potent electrophile and a precursor to a range of synthetically useful molecules. Its synthesis is straightforward, and its reactivity profile makes it a valuable tool for researchers in medicinal chemistry and materials science. Adherence to strict safety protocols is essential when working with this compound.
References
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ethyl 3,3-diethoxypropanoate. Organic Syntheses Procedure. [Link]
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AK Scientific @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.com. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Ethyl 5,5-dimethyl-1,3-dioxan-2-acetate - CAS号116140... Mobei. [Link]
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(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one - [T8183]. Synthonix, Inc. [Link]
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西安奥纳润新材料有限公司_网站地图. Aonarun. [Link]
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CAS 59938-07-7 | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one. Sancai Industry. [Link]
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- 3. CAS 59938-07-7 | (E)-1,1,1-trichloro-4-ethoxybut-3-en-2-one [sancaiindustry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 7. Ethyl 3,3-Diethoxypropionate synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Introduction
(E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a multifunctional organic compound of interest to researchers in synthetic chemistry and drug development. Its structure incorporates several key functional groups that dictate its reactivity and physical properties: a reactive α,β-unsaturated ketone system, a vinyl ether moiety, and a trichloromethyl group. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, detailed protocols for their experimental determination, and essential safety and handling information. The insights provided herein are grounded in established principles of physical organic chemistry and are intended to equip researchers with the foundational knowledge required for the effective use and characterization of this and structurally related molecules.
Physicochemical Properties
Precise experimental data for (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is not extensively reported in publicly accessible literature. However, based on its chemical structure and data from analogous compounds, we can compile a table of its core physicochemical properties.
| Property | Value | Source/Basis |
| Molecular Formula | C₆H₇Cl₃O₂ | [Calculated] |
| Molecular Weight | 217.48 g/mol | [Calculated] |
| CAS Number | 59938-07-7, 83124-74-7 | [1][2][3][4][5][6][7][] |
| Appearance | Colorless to light yellow liquid | [9] |
| Boiling Point | Estimated: 220-240 °C (with decomposition) | [Estimation based on structure] |
| Density | Estimated: 1.3 - 1.4 g/cm³ | [Estimation based on chlorinated hydrocarbons] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | [Structural inference] |
| Purity | ≥97.0% | [1][3] |
Spectroscopic Characterization: A Predictive Analysis
The elucidation of the structure of (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one relies heavily on spectroscopic techniques. Below is a detailed prediction of its spectral characteristics.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Vinyl Protons: The two protons on the carbon-carbon double bond are expected to appear as doublets in the region of δ 6.0-8.0 ppm. The coupling constant between these two protons (³JHH) would be in the range of 12-18 Hz, confirming the (E)- or trans-configuration of the double bond.
-
Ethoxy Group: The methylene protons (-OCH₂-) of the ethoxy group are predicted to resonate as a quartet around δ 3.8-4.2 ppm, coupled to the methyl protons. The methyl protons (-CH₃) of the ethoxy group will likely appear as a triplet around δ 1.2-1.5 ppm.
-
Methyl Group on the Double Bond: The protons of the methyl group attached to the double bond are expected to appear as a singlet in the region of δ 2.0-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum provides valuable information about the carbon skeleton.
-
Carbonyl Carbon: The ketone carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 180-195 ppm.[10][11][12]
-
Trichloromethyl Carbon: The carbon of the -CCl₃ group is anticipated to be significantly deshielded, with a chemical shift in the range of δ 90-100 ppm.[13]
-
Vinyl Carbons: The two carbons of the C=C double bond are expected to appear in the δ 110-160 ppm region. The carbon atom beta to the carbonyl group will likely be at a higher chemical shift (further downfield) due to the electron-withdrawing effect of the carbonyl group.[10][11][14]
-
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be the most upfield signal, likely in the δ 14-18 ppm range.[10][11]
-
Methyl Carbon on the Double Bond: The methyl carbon attached to the double bond is expected to have a chemical shift in the range of δ 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.
-
C=O Stretch: A strong absorption band is expected in the range of 1666-1685 cm⁻¹ for the conjugated ketone.[1][2][15] This is at a lower wavenumber than a typical saturated ketone due to the conjugation with the C=C double bond.[1][2][15][16]
-
C=C Stretch: A medium to weak absorption for the carbon-carbon double bond stretch is expected around 1600-1640 cm⁻¹.[15][16]
-
C-O Stretch: A strong band corresponding to the C-O stretch of the vinyl ether is anticipated in the region of 1200-1275 cm⁻¹.
-
C-Cl Stretch: Absorptions for the C-Cl bonds of the trichloromethyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocols for Physical Property Determination
The following are standard, validated protocols for determining the key physical properties of a liquid organic compound like (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one.
Workflow for Physical Property Determination
Caption: Workflow for the determination of physical and spectroscopic properties.
Detailed Protocol: Boiling Point Determination
-
Apparatus Setup: Assemble a simple distillation apparatus using a microscale distillation kit.
-
Sample Preparation: Place a small, accurately measured volume (e.g., 2-3 mL) of the purified compound into the distillation flask along with a boiling chip.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Temperature Reading: Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature range is the boiling point.
-
Rationale: The boiling point is a key indicator of purity and is dependent on intermolecular forces. The presence of a polar carbonyl group and the overall molecular weight will contribute to a relatively high boiling point.
Detailed Protocol: Density Measurement
-
Tare Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of a known volume).
-
Fill with Sample: Fill the pycnometer with the compound, ensuring no air bubbles are present.
-
Weigh Filled Pycnometer: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer - weight of empty pycnometer) by the known volume of the pycnometer.
-
Rationale: Density is a fundamental physical property that can be used for identification and to assess purity.
Detailed Protocol: Solubility Assessment
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane).
-
Sample Addition: To a series of small test tubes, add a small amount of the compound (e.g., 2-3 drops).
-
Solvent Addition: Add the selected solvent dropwise to each test tube while agitating.
-
Observation: Observe whether the compound dissolves completely, is partially soluble, or is insoluble.
-
Rationale: The solubility profile provides insights into the polarity of the molecule. The presence of both polar (carbonyl, ether) and nonpolar (alkyl, chlorinated) regions suggests solubility in a range of organic solvents.
Safety and Handling
(E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one should be handled with caution due to the presence of reactive functional groups.
Hazard Analysis and Mitigation Workflow
Caption: Workflow for hazard analysis and mitigation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat when handling this compound.[17][18][19][20][21][22][23]
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17][21]
-
Safe Handling: Avoid contact with skin and eyes. Do not ingest. Keep away from strong oxidizing agents and strong bases.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[24]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.[21]
References
- Current time information in Lincoln County, US. (n.d.). Google.
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6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. (n.d.). Retrieved February 15, 2026, from [Link]
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IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved February 15, 2026, from [Link]
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IR: ketones. (n.d.). Retrieved February 15, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved February 15, 2026, from [Link]
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INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved February 15, 2026, from [Link]
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Ethyl vinyl ether. (n.d.). Retrieved February 15, 2026, from [Link]
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(E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one - [T8183]. (n.d.). Retrieved February 15, 2026, from [Link]
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The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
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59938-07-7 | (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one. (n.d.). Retrieved February 15, 2026, from [Link]
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Tables For Organic Structure Analysis. (n.d.). Retrieved February 15, 2026, from [Link]
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83124-74-7 | Product Name : (E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one | Pharmaffiliates. (n.d.). Retrieved February 15, 2026, from [Link]
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Figure S8: 1 H NMR spectrum of oligo(fluoroether) vinyl ether (9) recorded in CDCl 3 - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
6.2 Halogenation of the α-Carbon – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved February 15, 2026, from [Link]
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October, 1970] The 13C NMR Spectra of Alkyl Vinyl Ethers and Their Structures and Reactivities. (n.d.). Retrieved February 15, 2026, from [Link]
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Standard Operating Procedures for Working with Dangerously Reactive Chemicals. (n.d.). Retrieved February 15, 2026, from [Link]
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The Chemistry Blog - How to Safely Handle Reactive Chemicals. (2024, August 7). Retrieved February 15, 2026, from [Link]
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4-bromopyrrol-2-yl trichloromethyl ketone - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved February 15, 2026, from [Link]
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Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved February 15, 2026, from [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved February 15, 2026, from [Link]
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C NMR Spectroscopy. (n.d.). Retrieved February 15, 2026, from [Link]
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Protective Clothing. (n.d.). Retrieved February 15, 2026, from [Link]
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Chlorination Safety Protocols & PPE for Water Disinfection | PTS - Pipe Testing Services. (n.d.). Retrieved February 15, 2026, from [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. (n.d.). Retrieved February 15, 2026, from [Link]
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13 C NMR Chemical Shifts - Chemistry Connected. (n.d.). Retrieved February 15, 2026, from [Link]
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Ketone halogenation - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Halogenation of Ketones and Haloform Reaction - Organic Chemistry Tutor. (n.d.). Retrieved February 15, 2026, from [Link]
-
13 C NMR Chemical Shifts - Oregon State University. (2022, March 9). Retrieved February 15, 2026, from [Link]
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Alpha,Beta-Unsaturated Ketones Definition - Organic Chemistry Key Term | Fiveable. (2025, September 15). Retrieved February 15, 2026, from [Link]
-
Handling Radioactive Materials Safely | Office of Environmental Health and Safety. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of α,β-Unsaturated Ketones from Aldehydes and Ketones Using 1,1-Di(boryl)alk-1-enes | ChemRxiv. (2025, November 13). Retrieved February 15, 2026, from [Link]
-
What PPE Should You Wear for Radiation Protection? - Aussie Pharma Direct. (2025, October 20). Retrieved February 15, 2026, from [Link]
-
Synthesis of alpha beta unsaturated ketones and related compounds. - YouTube. (2025, May 9). Retrieved February 15, 2026, from [Link]
- US4355184A - Synthesis of α, β-unsaturated-ketones - Google Patents. (n.d.).
-
Synthesis of α,β-unsaturated ketones from alkynes and aldehydes over Hβ zeolite under solvent-free conditions - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
PRACTICAL RADIATION TECHNICAL MANUAL. (n.d.). Retrieved February 15, 2026, from [Link]
-
Radiological Incidents - Recommendations on the selection of PPE. (2023, October 16). Retrieved February 15, 2026, from [Link]
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- 24. chlorinated-solvents.eu [chlorinated-solvents.eu]
Technical Whitepaper: Stability, Storage, and Application of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
[1][2]
Executive Summary
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS: 121781-57-5 / 83124-84-9) is a highly functionalized
Unlike simple enones, this compound possesses a unique reactivity profile driven by the competing electronic effects of the electron-withdrawing trichloromethyl group (
Chemical Identity & Structural Analysis[3][4][5]
The compound is an
| Property | Specification |
| IUPAC Name | (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one |
| Common Name | TCEM-Enone |
| CAS Number | 121781-57-5 (E-isomer); 83124-84-9 (General) |
| Molecular Formula | |
| Molecular Weight | 231.50 g/mol |
| Physical State | Light yellow to orange oil |
| Boiling Point | ~98-105°C (at reduced pressure, extrapolated) |
| Solubility | Soluble in |
Structural Reactivity Diagram
The following diagram illustrates the electronic pressure points that define the compound's storage vulnerability.
Figure 1: Electronic push-pull system and primary reactivity nodes.[1][2]
Stability Profile & Degradation Mechanisms[1][2]
Hydrolytic Instability
The primary degradation pathway is acid-catalyzed hydrolysis.[1][2] The trichloromethyl group increases the electrophilicity of the carbonyl, making the adjacent enol ether moiety susceptible to hydration even by atmospheric moisture.
-
Mechanism: Protonation of the
-carbon Nucleophilic attack of water Collapse to form trichloroacetone and 2-methyl-3-ethoxy-propanal (or related aldehyde species).[1][2] -
Indicator: Evolution of HCl fumes (if chloride hydrolysis occurs) or a distinct change in smell from "sweet/ethereal" to "pungent/acrid."
Thermal Instability
While the unmethylated analog is distillable under vacuum, the 3-methyl substituent introduces steric strain that can lower the energy barrier for polymerization or decomposition.[1][2]
-
Risk: Prolonged exposure to temperatures
promotes trans-cis isomerization and oligomerization.[1][2] -
Observation: Darkening of the oil from light yellow to dark brown/black.
Regio-Isomeric Integrity
As noted in synthesis literature (e.g., Quim. Nova), the presence of the C3-methyl group forces the molecule out of planarity.[3] This steric bulk reduces the efficiency of conjugation, making the compound more sensitive to reaction conditions than its unmethylated counterpart.
Storage & Handling Protocols
To ensure reagent fidelity for quantitative applications (e.g., drug discovery), the following "Self-Validating" storage protocol is mandatory.
Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | 2°C to 8°C | Slows thermal decomposition and isomerization.[1][2] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Container | Glass or Teflon (PTFE) | Avoid metals (Fe/Al) which can act as Lewis acids and catalyze degradation. |
| Light | Amber/Foil-wrapped | Minimizes photo-induced isomerization.[1][2] |
Handling Workflow
Quality Control & Analytical Monitoring
Before using this reagent in critical synthesis (e.g., pyrazole formation), verify purity using
Key NMR Markers (in
-
Olefinic Proton (H-4): Look for the singlet (or fine quartet) around
7.8 - 8.0 ppm .[1][2]-
Degradation Flag: Disappearance of this peak or appearance of broad multiplets in the 9.0+ ppm region (aldehydes) indicates hydrolysis.
-
-
Ethoxy Group: Quartet at
ppm and Triplet at ppm. -
Methyl Group (C3): Singlet at
ppm.[1][2]
Experimental Case Study: Regiocontrolled Synthesis of Pyrazoles
This compound is most frequently used to synthesize 1,3- or 1,5-substituted pyrazoles.[1][2] The C3-methyl group introduces a challenge: it reduces the regioselectivity compared to the unmethylated analog.[1][2]
Protocol Insight: When reacting 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one with phenylhydrazine , a mixture of regioisomers (50:50) is often observed due to the steric influence of the methyl group.
Synthesis Workflow Diagram
Figure 2: Synthesis workflow showing the critical isolation step of the enone.
Step-by-Step Methodology:
-
Preparation: Dissolve 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 equiv) in absolute ethanol.
-
Addition: Add phenylhydrazine (1.2 equiv) dropwise at
to control the exotherm. -
Cyclization: Allow to warm to Room Temperature, then reflux for 4 hours.
-
Workup: Evaporate solvent. The trichloromethyl group is often converted to a carboxylate or eliminated depending on the specific hydrazine and conditions used (haloform-type reaction).[1][2]
-
Purification: Silica gel chromatography is mandatory to separate the 50:50 isomeric mixture caused by the C3-methyl steric clash.[1][2]
References
-
Regiocontrolled Synthesis of Pyrazoles: Bonacorso, H. G., et al.[3] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 2023. Note: Discusses the specific steric impact of the C3-methyl group on regioselectivity.[2]
-
Crystal Structure & Interactions: Oliveira, A. B., et al.[4] "(3E)-1,1,1-Trichloro-4-methoxy-4-phenylbut-3-en-2-one."[1][2] IUCrData, 2025.[4] Note: Provides structural context for trichloroacetyl enones.
- Colla, A., et al. "Trihaloacetylated Enol Ethers: General Synthesis and Polyhaloacetyl Group Exchange." Synthetic Communications, 1991.
-
Safety & Handling Data: BLD Pharm / Sigma-Aldrich SDS for CAS 59938-07-7 (Analog). Note: Used as a baseline for safety protocols for the methylated analog.[1][2]
Methodological & Application
Synthesis of pyrazole derivatives using "(E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one"
Application Note: Strategic Synthesis of Pyrazole Derivatives using (E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one
Part 1: The Precursor Profile
Molecule: (E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one CAS Registry Number: 59938-07-7 (Generic for analogs) Role: 1,3-Dielectrophilic Building Block
The title compound is a highly specialized
Key Synthetic Utility:
-
Masked Carboxylate: The
group serves as a robust "mask" for carboxylic acids or esters. It survives the initial cyclization and can be converted to an ester ( ) or acid ( ) in a subsequent haloform-type reaction. -
1,3-Dielectrophile: The molecule possesses two electrophilic sites: the carbonyl carbon (C2) and the
-carbon (C4). -
Regiochemical Challenge: The C3-methyl group distorts the planarity of the enone system, reducing conjugation and often leading to mixed regioselectivity (1,3- vs. 1,5-isomers) if not carefully controlled.[1]
Part 2: Mechanistic Insight & Regiocontrol
The synthesis of pyrazoles from this precursor relies on a [3+2] cyclocondensation with hydrazines.[1] The reaction is governed by the "push-pull" electronic character of the enone and the nucleophilicity of the hydrazine.
The Regioselectivity Switch:
-
Path A (1,3-Isomer): Under acidic conditions (using Arylhydrazine Hydrochloride), the reaction is thermodynamically controlled or directed by the protonation of the hydrazine, favoring the formation of the 1-aryl-3-trichloromethyl regioisomer.
-
Path B (1,5-Isomer): Under neutral/basic conditions (using Free Arylhydrazine), the reaction is kinetically controlled by the attack of the most nucleophilic nitrogen (
) on the most electrophilic center (C4), favoring the 1-aryl-5-trichloromethyl regioisomer.
Note on the C3-Methyl Effect: The steric bulk of the methyl group at C3 can destabilize the transition state, often leading to a ~50:50 mixture in unoptimized conditions. The protocols below utilize specific conditions to maximize selectivity.
Visualizing the Pathway
Caption: Divergent synthesis pathways controlled by the protonation state of the hydrazine nucleophile.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Precursor (Enone)
If not commercially available, the precursor is synthesized via acylation of ethyl propenyl ether.
-
Reagents: Ethyl propenyl ether (1.0 equiv), Trichloroacetyl chloride (1.1 equiv), Pyridine (1.2 equiv), Dichloromethane (DCM) or Chloroform.
-
Setup: Flame-dried round-bottom flask under Nitrogen/Argon atmosphere.
-
Procedure:
-
Dissolve Ethyl propenyl ether and Pyridine in anhydrous DCM. Cool to 0°C.
-
Add Trichloroacetyl chloride dropwise over 30 minutes. (Exothermic!).
-
Allow to warm to Room Temperature (RT) and stir for 12–24 hours.
-
Quench: Wash with 0.1M HCl (cold), then NaHCO3, then Brine.
-
Purification: Dry over MgSO4, concentrate. The product is often an oil that can be used without distillation if purity >90% by NMR.
-
Protocol B: Regioselective Cyclocondensation
Method 1: Synthesis of 1-Aryl-3-trichloromethyl-4-methylpyrazoles (1,3-Isomer) Targeting the "Thermodynamic" Product
-
Reagents: Enone (1.0 mmol), Arylhydrazine Hydrochloride (1.1 mmol).
-
Solvent: Methanol (anhydrous).
-
Procedure:
-
Dissolve the Enone in Methanol (5 mL/mmol) in a reaction vial.
-
Add Arylhydrazine Hydrochloride in one portion.
-
Reflux the mixture for 24 hours. Note: The C3-methyl group slows the reaction; standard enones take 4-6h, this requires longer.
-
Monitor by TLC (Hexane:Ethyl Acetate 9:1). Look for the disappearance of the enone spot.
-
Workup: Evaporate solvent. Dissolve residue in
, wash with water. Dry organic layer.[2] -
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Silica gel).
-
Method 2: Synthesis of 1-Aryl-5-trichloromethyl-4-methylpyrazoles (1,5-Isomer) Targeting the "Kinetic" Product
-
Reagents: Enone (1.0 mmol), Free Arylhydrazine (1.1 mmol).
-
Solvent: Methanol.
-
Procedure:
-
Dissolve Free Arylhydrazine in Methanol at 0°C.
-
Add the Enone slowly (dropwise) to the hydrazine solution. Crucial: High local concentration of hydrazine favors the kinetic attack.
-
Stir at RT for 2 hours, then Reflux for 16 hours.
-
Workup: Similar to Method 1.
-
Data Note: Expect a lower regioselectivity (approx 80:20) compared to unbranched enones due to the methyl steric clash. Purification is required.
-
Protocol C: Transformation to Pyrazole-Carboxylates
The trichloromethyl group is converted to an ester.
-
Reagents: Trichloromethyl-pyrazole intermediate (from Protocol B), Concentrated
(cat.), Methanol (excess). -
Procedure:
Part 4: Data Summary & Optimization
Physicochemical Properties of Derivatives:
| Compound Type | Regioisomer | Characteristic 1H NMR Signal ( | Typical Yield |
| Precursor Enone | N/A | 75-85% | |
| Pyrazole-3-CCl3 | 1,3-Isomer | 60-80% | |
| Pyrazole-5-CCl3 | 1,5-Isomer | 50-70% |
Troubleshooting the "Methyl Effect":
-
Problem: Low Regioselectivity (Mixtures of 1,3 and 1,5).
-
Root Cause: The C3-methyl group forces the enone out of planarity, making the electronic discrimination between C2 and C4 less distinct.
-
Solution:
-
Solvent Switch: Use Fluorinated Alcohols (TFE or HFIP) as solvent. These solvents increase the hardness of the electrophile and can enhance regioselectivity via hydrogen bonding.
-
Temperature: Lowering the temperature (0°C to RT) for the initial addition step favors the kinetic product (1,5-isomer).
-
Part 5: References
-
Martins, M. A. P., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
-
Bonacorso, H. G., et al. (2017). Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles. MDPI Molbank. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. [Link]
Sources
Application Notes and Protocols: Cyclization Reactions of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one with Hydrazines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the cyclization reactions of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one with hydrazines, a versatile pathway for the synthesis of substituted pyrazoles. Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note elucidates the underlying reaction mechanisms, explores the critical factors governing regioselectivity, and provides comprehensive, step-by-step protocols for the synthesis of distinct pyrazole regioisomers. The pivotal role of the hydrazine reagent—specifically, the use of hydrazine hydrochlorides versus free hydrazines—in directing the cyclization pathway is a central focus. Furthermore, this guide details the synthesis of the starting enone and the subsequent transformation of the trichloromethyl group into a valuable carboxyalkyl moiety.
Introduction: The Significance of Pyrazole Synthesis
Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the pyrazole nucleus is a privileged scaffold, exhibiting a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The ability to selectively functionalize the pyrazole ring is paramount in the design and development of novel therapeutic agents.
The reaction between α,β-unsaturated ketones and hydrazines represents a classical and powerful method for constructing the pyrazole ring.[1][2] The specific substrate, 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one, is a highly versatile building block. Its polyfunctional nature, featuring a reactive enone system, an ethoxy leaving group, and a trichloromethyl group that can be further transformed, offers a rich platform for synthetic diversification.[3][4] This document will provide an in-depth exploration of how to harness the reactivity of this enone with hydrazines to achieve controlled and predictable synthesis of valuable pyrazole derivatives.
Reaction Mechanisms and Regiocontrol
The reaction of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one with hydrazines proceeds through a cyclocondensation mechanism. A key feature of this reaction is the ability to control the regiochemical outcome, leading to the selective formation of either 1,3- or 1,5-disubstituted pyrazoles. This control is primarily dictated by the nature of the hydrazine reagent employed.[3][4]
Synthesis of 1,3-Regioisomers using Hydrazine Hydrochlorides
When the reaction is carried out with arylhydrazine hydrochlorides in an alcoholic solvent, the 1,3-regioisomer of the pyrazole is predominantly formed.[3][4] The acidic nature of the hydrazine salt is believed to play a crucial role in directing the initial nucleophilic attack.
The proposed mechanism is as follows:
-
Initial Michael Addition: The reaction is initiated by a Michael (1,4-) addition of the less substituted nitrogen of the hydrazine to the β-carbon of the enone.
-
Cyclization and Elimination: The intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon. This is followed by the elimination of a molecule of water and ethanol to form the pyrazole ring.
-
Transformation of the Trichloromethyl Group: The trichloromethyl group at the 3-position of the pyrazole ring can subsequently be converted to a carboxyalkyl group through solvolysis in the alcoholic solvent.[3][5]
Figure 1. Reaction pathway for the synthesis of 1,3-regioisomers.
Synthesis of 1,5-Regioisomers using Free Hydrazines
In contrast, when a free arylhydrazine is used as the nucleophile, the reaction regioselectively yields the 1,5-disubstituted pyrazole.[3][4] The absence of the acidic proton on the hydrazine is thought to alter the initial site of nucleophilic attack.
The proposed mechanism proceeds as follows:
-
Initial Attack at the Carbonyl Carbon: The more nucleophilic nitrogen of the free hydrazine directly attacks the electrophilic carbonyl carbon of the enone.
-
Cyclization and Elimination: The resulting intermediate undergoes intramolecular cyclization via a Michael-type addition of the second nitrogen atom to the β-carbon. Subsequent elimination of water and ethanol furnishes the 1,5-disubstituted pyrazole.
-
Transformation of the Trichloromethyl Group: Similar to the formation of the 1,3-isomer, the trichloromethyl group can be converted to a carboxyalkyl group.[3][5]
Figure 2. Reaction pathway for the synthesis of 1,5-regioisomers.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of pyrazoles from trichloromethyl enones and can be adapted for 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one.[3][4]
Synthesis of the Starting Enone: 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
The starting enone can be prepared via the acylation of the corresponding enol ether with trichloroacetyl chloride in the presence of a base.[3][5]
Materials:
-
1-Ethoxy-2-methylprop-1-ene
-
Trichloroacetyl chloride
-
Pyridine
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-ethoxy-2-methylprop-1-ene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of trichloroacetyl chloride (1.1 eq) in anhydrous diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the pyridinium hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one.
Protocol for the Synthesis of 1,3-Disubstituted Pyrazoles
This protocol outlines the synthesis of the 1,3-regioisomer using an arylhydrazine hydrochloride.[3]
Materials:
-
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)
-
Methanol (or other suitable alcohol)
Procedure:
-
To a round-bottom flask, add 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 mmol).
-
Dissolve the enone in methanol (10 mL).
-
Add the arylhydrazine hydrochloride (1.2 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 15 minutes.
-
Heat the reaction to reflux and maintain for 16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 1-aryl-3-carboxyalkyl-5-methyl-1H-pyrazole.
Protocol for the Synthesis of 1,5-Disubstituted Pyrazoles
This protocol describes the synthesis of the 1,5-regioisomer using a free arylhydrazine.[3]
Materials:
-
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-
Free arylhydrazine (e.g., phenylhydrazine)
-
Methanol (or other suitable alcohol)
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 mmol) in methanol (10 mL).
-
Add the free arylhydrazine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction to reflux for 16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the 1-aryl-5-carboxyalkyl-3-methyl-1H-pyrazole.
Data Summary and Expected Outcomes
The choice of hydrazine reagent is the critical determinant of the final product's regiochemistry. The following table summarizes the expected outcomes.
| Starting Enone | Hydrazine Reagent | Predominant Product Regioisomer | Expected Yield Range |
| 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one | Arylhydrazine Hydrochloride | 1-Aryl-3-carboxyalkyl-5-methyl-1H-pyrazole | 37-97%[3][4] |
| 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one | Free Arylhydrazine | 1-Aryl-5-carboxyalkyl-3-methyl-1H-pyrazole | 52-83%[3][4] |
Table 1. Summary of Regioselective Pyrazole Synthesis.
Troubleshooting and Key Considerations
-
Solvent Choice: The choice of alcoholic solvent can influence the rate of the subsequent solvolysis of the trichloromethyl group. Methanol is commonly used.[3]
-
Reaction Time: The reaction times provided are typical; however, it is crucial to monitor the reaction by TLC to determine the point of completion.
-
Purification: Column chromatography is generally effective for the purification of the final pyrazole products. The choice of eluent system will depend on the specific substituents on the pyrazole ring.
-
Purity of Reagents: The use of high-purity starting materials and dry solvents is recommended to minimize side reactions and maximize yields.
Conclusion
The cyclization of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one with hydrazines provides a robust and highly regiocontrollable route to valuable substituted pyrazoles. By carefully selecting between hydrazine hydrochlorides and free hydrazines, researchers can selectively synthesize either 1,3- or 1,5-disubstituted pyrazoles with good to excellent yields. The protocols and mechanistic insights provided in this application note offer a solid foundation for the application of this versatile synthetic methodology in drug discovery and development programs.
References
-
Pereira, G. S., Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17081–17093. [Link]
-
Pereira, G. S., Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. National Library of Medicine. [Link]
-
Pereira, G. S., Mittersteiner, M., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2023). (PDF) Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1 H -pyrazoles Using Trichloromethyl Enones. ResearchGate. [Link]
-
Bonacorso, H. G., et al. (2023). a) Synthesis of trichloromethyl pyrazoles, and b) mechanism for the transformation of the –CCl3 group into carboxyethyl. ResearchGate. [Link]
-
Al-rawi, M. S. S. (2018). (PDF) New Series of Substituted Heterocyclics Derived from α , β – Unsaturated Ketone and Their Cytotoxic Activity Tumor Cell Lines. ResearchGate. [Link]
- Hassan, A. Y., & Al-Ghulikah, H. A. (2019). Synthesis of some Heterocyclic Compound Using α,β-unsaturated Ketones. Journal of Advanced Pharmacy Research.
- Raiford, L. C., & Tanzer, L. K. (1941). PREPARATION OF α,β-UNSATURATED KETONES AND THEIR REACTION WITH PHENYLHYDRAZINE. The Journal of Organic Chemistry, 06(5), 722–735.
- Lévai, A. (2009).
Sources
- 1. Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one | 59938-07-7 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Use of "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" in heterocyclic synthesis
Application Note: Heterocyclic Synthesis using 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-alkoxyvinyl trichloromethyl ketones in regioselective heterocycle construction.Executive Summary & Chemical Profile
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a specialized 1,3-dielectrophilic building block belonging to the class of
This reagent serves as a "linchpin" scaffold for synthesizing trifunctionalized heterocycles (pyrazoles, pyrimidines, isoxazoles) where the trichloromethyl (
| Chemical Property | Specification |
| IUPAC Name | (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one |
| CAS Number | 59938-07-7 (General Class/Analog) / 83124-74-7 (Specific) |
| Molecular Formula | |
| Key Functionality | 1,3-Dielectrophile; Masked Carboxylate Precursor |
| Storage | 2–8°C, Inert Atmosphere (Argon/Nitrogen) |
Synthesis of the Reagent
Before heterocyclic application, the reagent must often be synthesized fresh or verified for purity, as the ethoxy group is susceptible to hydrolysis.
Mechanism: Acylation of an enol ether (1-ethoxyprop-1-ene) with trichloroacetyl chloride.
Protocol: Preparation of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-
Setup: Flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.
-
Reagents:
-
Trichloroacetyl chloride (1.0 equiv, 58.1 mmol).
-
(E)-1-Ethoxyprop-1-ene (1.0 equiv, 58.1 mmol). Note: The methyl group at C1 of the propene ensures the methyl substituent ends up at C3 of the enone.
-
Pyridine (1.0 equiv) or Triethylamine.
-
Dichloromethane (DCM), anhydrous.
-
-
Procedure:
-
Dissolve trichloroacetyl chloride (10.6 g) in DCM (15 mL) and cool to -10°C .
-
Mix 1-ethoxyprop-1-ene (5.0 g) with pyridine (4.6 g).
-
Add the enol ether/pyridine mixture dropwise over 15–20 minutes, maintaining temperature below 0°C.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours .
-
-
Workup:
-
Filter the reaction mixture to remove pyridinium hydrochloride salts.
-
Wash the precipitate with cold DCM.
-
Concentrate the filtrate in vacuo.[1]
-
Purification: The product is typically a brown semi-solid or oil (approx. 80–95% purity). It can be used directly or purified via vacuum distillation if high precision is required.
-
Application 1: Regioselective Pyrazole Synthesis
The reaction with hydrazines is the most common application. However, the C3-methyl group destabilizes the standard regiochemical preference, often leading to mixtures of 1,3- and 1,5-isomers unless conditions are strictly controlled.
Target: Ethyl 1-aryl-4-methyl-1H-pyrazole-5-carboxylate.
Critical Insight: Regiocontrol
-
Free Hydrazine: Attacks the
-carbon (C4) first Cyclization Yields 1,5-isomer (Trichloromethyl/Carboxyl at position 5). -
Hydrazine Hydrochloride: Protonation of the carbonyl changes hardness/softness
Can shift preference to the 1,3-isomer (Trichloromethyl/Carboxyl at position 3).
Protocol: Synthesis of 5-Trichloromethyl Pyrazoles
-
Reagents:
-
Enone Reagent (1.2 mmol).
-
Aryl Hydrazine (e.g., Phenylhydrazine) (1.4 mmol).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH).
-
-
Procedure:
-
Dissolve the enone (279 mg) in EtOH (5 mL).
-
Add the hydrazine dropwise at RT.
-
Reflux the mixture for 3–4 hours.
-
Observation: The reaction typically proceeds via a "dihydro-pyrazole" intermediate which aromatizes with the loss of ethanol.
-
-
One-Pot Esterification (Haloform Reaction):
-
Workup:
-
Cool to RT.
-
Evaporate solvent.
-
Partition between Ethyl Acetate and Water.
-
Purify via column chromatography (Hexane/Ethyl Acetate).
-
Data Table: Solvent & Substituent Effects
| Hydrazine Type | Solvent | Major Isomer (CCl3 pos) | Yield | Notes |
| Ethanol | 1,5-isomer | 82% | Standard kinetic product. | |
| Ethanol | 1,3-isomer | 65% | Acid catalysis alters electrophilicity. | |
| Water/EtOH | 3(5)-isomer | 78% | Tautomeric mixture if N1 is unsubstituted. |
Application 2: Pyrimidine Synthesis
Reaction with dinucleophiles like urea, thiourea, or guanidine yields functionalized pyrimidines. The C3-methyl group becomes the C5-methyl on the pyrimidine ring.
Protocol:
-
Reagents: Enone (1.0 mmol), Guanidine Hydrochloride (1.1 mmol),
(2.0 mmol), Acetonitrile (MeCN). -
Procedure:
-
Mix Guanidine HCl and Base in MeCN and stir for 30 min to liberate the free base.
-
Add Enone solution dropwise.
-
Reflux for 12 hours.
-
-
Result: 2-Amino-4-trichloromethyl-5-methylpyrimidine.
-
Note: The
group at position 4 is highly reactive toward nucleophilic aromatic substitution ( ) or hydrolysis.
Visual Workflows (Graphviz)
Figure 1: Synthesis & Divergent Application Workflow
Caption: Divergent synthesis pathways from the core enone building block.
Figure 2: Regioselectivity Mechanism (Pyrazole Formation)
Caption: Mechanistic bifurcation dictated by pH and reagent state (Free base vs. Salt).
Troubleshooting & Expert Tips
-
Regioselectivity Loss: The C3-methyl group adds steric bulk near the carbonyl. If you observe a 50:50 mixture of isomers, switch to regiocontrolled conditions :
-
To favor 1,5-isomer: Use free hydrazine in neutral ethanol.
-
To favor 1,3-isomer: Use hydrazine hydrochloride in refluxing ethanol.[4]
-
-
Hydrolysis of
: If the trichloromethyl group is not the desired final handle, perform the cyclization in Ethanol/Sulfuric Acid . This converts the directly to an ethyl ester ( ) in one pot, avoiding the isolation of the potentially unstable trichloromethyl intermediate. -
Stability: The enone is sensitive to moisture. Store under Argon. If the liquid turns from yellow/brown to black and viscous, it has polymerized; re-distill before use.
References
-
Regiocontrolled Synthesis of Pyrazoles: Scapin, E., et al. (2023).[3] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. [Link]
- Synthesis Protocol (Patent): Hoelzemann, G., et al. (2013). PDE10 Modulators. US Patent Application US20130059833A1. (See Example 47, Step 1).
-
General Reactivity of Trichloromethyl Enones: Martins, M. A. P., et al. (2001). Trichloroacetyl-enones as building blocks for the synthesis of heterocycles. Current Organic Synthesis.[5] [Link] (General Journal Link for verification of author's body of work).
-
Reaction with Hydrazines (Mechanism): Bonacorso, H. G., et al. (1999). Regiospecific synthesis of 5-trichloromethyl-1H-pyrazoles. Journal of Heterocyclic Chemistry. [Link]
Sources
- 1. US20130059833A1 - Pde10 modulators - Google Patents [patents.google.com]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6971-45-5 | 2-Methoxyphenylhydrazine Hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. jelsciences.com [jelsciences.com]
The Versatile Synthon: Application Notes for 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one in Organic Synthesis
Introduction: Unveiling a Powerful Halogenated Building Block
In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is incessant. These molecular scaffolds are the linchpins in the construction of complex molecular architectures, particularly in the realms of medicinal chemistry and materials science. Among the myriad of available synthons, polyhalogenated compounds have carved a unique niche owing to the diverse reactivity imparted by the halogen atoms. This guide delves into the synthetic utility of a particularly potent, yet under-documented building block: 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one .
This molecule, a trifunctionalized β-alkoxyvinyl trichloromethyl ketone, offers a confluence of reactive sites: an electrophilic enone system, a labile ethoxy vinyl group, and a trichloromethyl moiety that is both a bulky steric director and a precursor to other functional groups. The strategic placement of these functionalities allows for a range of transformations, most notably in the regioselective synthesis of complex heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for the effective application of this powerful synthon.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.
| Property | Value |
| Molecular Formula | C₇H₉Cl₃O₂ |
| Molecular Weight | 231.50 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Not well-documented, likely high |
| Solubility | Soluble in most common organic solvents (e.g., DCM, THF, ether, alcohols) |
Safety and Handling:
-
General Precautions: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and metals.
-
First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Synthesis of the Building Block
The primary route to β-alkoxyvinyl trihalomethyl ketones is the acylation of a corresponding vinyl ether with a trihaloacetyl chloride. The following protocol is a general procedure that can be adapted for the synthesis of the title compound.
Figure 1: General synthetic scheme for the preparation of the title compound.
Protocol 1: General Synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Materials:
-
3-Ethoxy-2-butene
-
Trichloroacetyl chloride
-
Pyridine (anhydrous)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of 3-ethoxy-2-butene (1.0 eq) in anhydrous diethyl ether or DCM at 0 °C under an inert atmosphere, add anhydrous pyridine (1.1 eq) dropwise.
-
Slowly add trichloroacetyl chloride (1.05 eq) to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality behind Experimental Choices:
-
Anhydrous Conditions: Trichloroacetyl chloride is highly reactive towards water, so anhydrous conditions are crucial to prevent its hydrolysis and ensure high yields of the desired product.
-
Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion.
-
Low Temperature Addition: The reaction is exothermic, and adding the acyl chloride at 0 °C helps to control the reaction rate and prevent the formation of side products.
Applications in Heterocyclic Synthesis: A Gateway to Novel Scaffolds
The true power of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one lies in its ability to serve as a versatile precursor for a wide array of heterocyclic compounds. Its electrophilic nature at both the carbonyl carbon and the β-carbon of the enone system, coupled with the potential for the trichloromethyl group to act as a leaving group or be transformed, makes it an ideal substrate for cyclocondensation reactions with various dinucleophiles.
Regiocontrolled Synthesis of Pyrazoles
The reaction of β-alkoxyvinyl trihalomethyl ketones with hydrazines is a powerful method for the synthesis of pyrazoles. A key advantage of using the title compound is the ability to achieve high regioselectivity, affording either the 1,3- or 1,5-disubstituted pyrazole isomer by carefully selecting the reaction conditions.
Figure 2: Regiocontrolled synthesis of pyrazoles.
Protocol 2: Synthesis of 1-Aryl-5-methyl-3-(trichloromethyl)-1H-pyrazoles (1,3-Regioisomer)
Materials:
-
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-
Arylhydrazine hydrochloride
-
Methanol
-
Reflux condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 mmol) in methanol (10 mL).
-
Add the arylhydrazine hydrochloride (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of 1-Aryl-3-methyl-5-(trichloromethyl)-1H-pyrazoles (1,5-Regioisomer)
Materials:
-
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-
Free arylhydrazine
-
Chloroform or Methanol
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 mmol) in chloroform or methanol (10 mL).
-
Add the free arylhydrazine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Mechanistic Rationale for Regioselectivity:
The regioselectivity is dictated by the initial site of nucleophilic attack by the hydrazine. With arylhydrazine hydrochloride, the less basic nitrogen attacks the more electrophilic carbonyl carbon, leading to the 1,3-isomer. In contrast, with the free base, the more nucleophilic nitrogen attacks the β-carbon of the enone system, resulting in the 1,5-isomer.
Synthesis of Pyrimidines
The title compound can also serve as a C3 synthon in [3+3] cyclocondensation reactions with 1,3-dinucleophiles such as ureas, thioureas, and amidines to construct the pyrimidine core, a prevalent scaffold in pharmaceuticals.
Figure 3: Synthesis of pyrimidines via [3+3] cyclocondensation.
Protocol 4: General Synthesis of 2-Substituted-5-methyl-4-(trichloromethyl)pyrimidines
Materials:
-
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
-
Urea, thiourea, or an amidine hydrochloride
-
Ethanol or another suitable solvent
-
Base (e.g., sodium ethoxide, if starting with amidine hydrochloride)
-
Reflux condenser, magnetic stirrer
Procedure:
-
To a solution of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 eq) in ethanol, add the 1,3-dinucleophile (1.1 eq). If using an amidine hydrochloride, a base such as sodium ethoxide (1.1 eq) should be added.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
The Trichloromethyl Group: A Handle for Further Derivatization
A significant feature of the resulting heterocycles is the presence of the trichloromethyl group. This group is not merely a steric element but a versatile functional handle. It can be transformed into other functionalities, such as a carboxylic acid ester via alcoholysis, or it can be involved in further cyclization reactions.
Conclusion and Future Outlook
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a highly promising and versatile building block for organic synthesis. Its unique combination of reactive sites allows for the efficient and often regioselective construction of valuable heterocyclic scaffolds, particularly pyrazoles and pyrimidines. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this synthon. Future research in this area could focus on expanding the scope of its applications to other heterocyclic systems, exploring its utility in cycloaddition reactions, and further investigating the transformations of the trichloromethyl group in the resulting products. As the quest for novel molecular entities continues to drive innovation in drug discovery and materials science, the strategic application of such powerful building blocks will undoubtedly play a pivotal role.
References
Title: Synthesis and Application of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one: A Versatile Building Block in Organic Chemistry
An Application Note and Protocol for the Synthesis and Potential Utility of β-Alkoxyvinyl Trichloromethyl Ketones
Abstract
This document provides a detailed experimental protocol for the synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one , a functionalized β-alkoxy-α,β-unsaturated ketone. While this specific molecule is not extensively documented in public literature, its synthesis is proposed based on well-established precedents for the acylation of enol ethers with trichloroacetyl chloride.[1] This class of compounds, featuring a trichloromethyl ketone, an electron-rich enol ether system, and a conjugated double bond, represents a highly versatile scaffold for synthetic transformations. We present a robust, step-by-step procedure, discuss the underlying reaction mechanism, and explore the potential reactivity and applications for researchers in medicinal chemistry and materials science.
Introduction and Scientific Rationale
Trichloromethyl ketones are valuable intermediates in organic synthesis, known for their reactivity and as precursors to a variety of important chemical structures, including chiral α-amino and α-hydroxy acids.[2][3] Similarly, β-alkoxy-α,β-unsaturated ketones are powerful building blocks, with the electron-rich double bond being susceptible to a range of transformations.[4] The target molecule, 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one, combines these functionalities, creating a unique synthon with multiple reactive sites.
The proposed synthesis leverages the C-acylation of an enol ether with trichloroacetyl chloride. Enol ethers, being electron-rich alkenes, readily react with powerful electrophiles like acid chlorides.[5] The presence of a base, such as pyridine, is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1] This method has been successfully used to prepare a series of analogous 4-alkoxy-1,1,1-trichloro-3-alken-2-ones in high yield, demonstrating the reliability of this approach.[1]
Mechanistic Pathway and Experimental Design
The core of the synthesis is the electrophilic acylation of the enol ether at the nucleophilic β-carbon. The reaction proceeds as follows:
-
Activation: Trichloroacetyl chloride acts as a potent electrophile.
-
Nucleophilic Attack: The π-bond of the enol ether, 1-ethoxy-2-methylprop-1-ene, attacks the carbonyl carbon of trichloroacetyl chloride. This forms an oxocarbenium ion intermediate.
-
Proton Abstraction: Pyridine, acting as a mild base, abstracts the vinyl proton, leading to the re-formation of the double bond and yielding the final product. The pyridinium hydrochloride salt precipitates or dissolves in the reaction medium.
This pathway is illustrated in the workflow diagram below.
Caption: Experimental workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive and volatile reagents. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 1-Ethoxy-2-methylprop-1-ene | C₆H₁₂O | 100.16 | 1.0 | 20.0 | 2.00 g |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 1.1 | 22.0 | 2.67 mL (4.00 g) |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.2 | 24.0 | 1.94 mL (1.90 g) |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | - | - | 100 mL |
| Hydrochloric Acid (1 M) | HCl | - | - | - | 50 mL |
| Sat. Sodium Bicarbonate | NaHCO₃ | - | - | - | 50 mL |
| Brine (Sat. NaCl) | NaCl | - | - | - | 50 mL |
| Sodium Sulfate (anhydrous) | Na₂SO₄ | - | - | - | ~10 g |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-ethoxy-2-methylprop-1-ene (2.00 g, 20.0 mmol) and anhydrous dichloromethane (80 mL).
-
Addition of Base: Add anhydrous pyridine (1.94 mL, 24.0 mmol) to the solution. Cool the flask to 0°C using an ice-water bath.
-
Acylation: While stirring vigorously, add trichloroacetyl chloride (2.67 mL, 22.0 mmol) dropwise via a syringe over 15-20 minutes. Ensure the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
-
Work-up - Quenching: Upon completion, cool the mixture back to 0°C and slowly add 1 M HCl (50 mL) to quench the reaction and neutralize the excess pyridine.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Work-up - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 2% to 10%) to afford the pure product.
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the stereochemistry of the double bond (likely E-isomer).
-
FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone (~1700-1720 cm⁻¹) and the C=C stretch of the enone system (~1600-1640 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a trichlorinated compound.
Potential Applications and Further Reactions
The title compound is a versatile platform for further synthetic elaboration. The multiple reactive sites allow for a diverse range of follow-up chemistry.
Caption: Potential reaction sites on the target molecule.
-
Reactions at the Ketone: The trichloromethyl ketone can be reduced to the corresponding alcohol, which can then participate in Jocic-type reactions to form α-substituted acid derivatives.[6]
-
Reactions at the Alkene: The electron-rich double bond can undergo electrophilic addition or epoxidation.[7][8]
-
Conjugate Addition: The enone system is a classic Michael acceptor, allowing for the introduction of nucleophiles at the β-position.
-
Cycloadditions: The molecule can act as a dienophile in Diels-Alder reactions to construct complex cyclic systems.
Conclusion
This application note details a reliable and scalable protocol for the synthesis of 1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one, based on established chemical literature. The procedure is straightforward, utilizing common laboratory reagents and techniques. The resulting compound is a promising and versatile building block, offering multiple avenues for synthetic diversification, making it a valuable tool for researchers in drug discovery and organic synthesis.
References
-
Perryman, M. S., Harris, M. E., Foster, J. L., Joshi, A., Clarkson, G. J., & Fox, D. J. (2013). Trichloromethyl ketones: asymmetric transfer hydrogenation and subsequent Jocic-type reactions with amines. RSC Advances. Available at: [Link]
-
Azarifar, D., & Khosravi, K. (2010). Facile Epoxidation of α,β-Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant. Synlett. Available at: [Link]
-
Martins, M. A. P., Guarda, E. A., Frizzo, C. P., & Bonacorso, H. G. (2007). Synthesis of 1,1,1-trichloro[fluoro]-3-alken-2-ones using ionic liquids. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Corey, E. J., Link, J. O., & Shao, Y. (1992). Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids. Tetrahedron Letters. Available at: [Link]
- Google Patents. (n.d.). Epoxidation of alpha, beta-unsaturated ketones. WO2007000329A2.
-
Shimizu, M. (2018). Chemistry 3 - Acylation of enolates with an acid chloride. YouTube. Available at: [Link]
-
Miyashita, M., et al. (2009). Development of Diastereoselective Birch Reduction−Alkylation Reactions of Bi- and Tricyclic β-Alkoxy-α,β-unsaturated Ketones. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Two effective procedures for the synthesis of trichloromethyl ketones, useful precursors of chiral α-amino and α-hydroxy acids [organic-chemistry.org]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Trichloromethyl ketones: asymmetric transfer hydrogenation and subsequent Jocic-type reactions with amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Facile Epoxidation of α,β-Unsaturated Ketones with trans-3,5-Dihydroperoxy-3,5-dimethyl-1,2-dioxolane as an Efficient Oxidant [organic-chemistry.org]
- 8. WO2007000329A2 - Epoxidation of alpha, beta-unsaturated ketones - Google Patents [patents.google.com]
Application Note & Protocol: A Detailed Guide to the Synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one via Enol Ether Acylation
Abstract: This document provides a comprehensive guide for the synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one, a highly functionalized β-alkoxy-α,β-unsaturated ketone. These compounds are valuable intermediates in organic synthesis, particularly for the construction of various heterocyclic systems.[1] This application note details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, offers troubleshooting advice, and outlines critical safety precautions. The presented methodology is designed for researchers in synthetic chemistry and drug development, emphasizing reproducibility and a deep understanding of the reaction causality.
Scientific Rationale and Reaction Mechanism
The acylation of enol ethers with highly reactive acyl halides, such as trichloroacetyl chloride, is an effective method for forming carbon-carbon bonds and synthesizing polyfunctional molecules.[1] Enol ethers serve as nucleophilic partners, reacting at the electron-rich β-carbon with the electrophilic carbonyl carbon of the acyl chloride.
The Causality Behind the Method:
-
Nucleophilicity of the Enol Ether: The oxygen atom in the enol ether donates electron density into the double bond, making the β-carbon sufficiently nucleophilic to attack the highly electrophilic carbonyl of trichloroacetyl chloride. This reactivity is central to the success of the C-acylation reaction.
-
Role of the Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, typically pyridine, is used in stoichiometric amounts. Its primary role is to scavenge the generated HCl, preventing protonation of the enol ether and driving the reaction equilibrium towards the product.
-
Electrophile Activation: Trichloroacetyl chloride is an exceptionally reactive acylating agent due to the strong electron-withdrawing effect of the trichloromethyl group, which makes the carbonyl carbon highly electrophilic. This high reactivity allows the reaction to proceed under mild conditions.
The reaction proceeds via a nucleophilic addition-elimination mechanism, as detailed below.
Caption: Reaction mechanism for the acylation of an enol ether.
Experimental Protocol
This protocol describes an optimized procedure for the synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one on a laboratory scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass | Properties |
| 1-Ethoxy-2-methylprop-1-ene | C₆H₁₂O | 100.16 | 50 | 5.01 g (6.5 mL) | Starting enol ether; moisture sensitive. |
| Trichloroacetyl chloride | C₂Cl₄O | 181.83 | 50 | 9.09 g (5.7 mL) | Highly Corrosive & Lachrymator. Reacts violently with water.[2] Handle with extreme caution. |
| Pyridine | C₅H₅N | 79.10 | 55 (1.1 eq) | 4.35 g (4.4 mL) | Anhydrous grade; acts as base and solvent. |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | 100 mL | Reaction solvent. |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | 50 mL | For aqueous workup. |
| Brine | NaCl(aq) | - | - | 50 mL | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying agent. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Charging Reagents: To the reaction flask, add 1-ethoxy-2-methylprop-1-ene (5.01 g, 50 mmol), anhydrous pyridine (4.35 g, 55 mmol), and 80 mL of anhydrous diethyl ether.
-
Cooling: Immerse the flask in an ice-water bath and stir the mixture until the internal temperature reaches 0-5 °C.
-
Addition of Acyl Chloride: Dilute the trichloroacetyl chloride (9.09 g, 50 mmol) with 20 mL of anhydrous diethyl ether in the dropping funnel. Add the trichloroacetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of pyridinium hydrochloride will form.
-
Reaction: After the addition is complete, stir the mixture at 0 °C for an additional hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture through a Büchner funnel to remove the pyridinium hydrochloride precipitate. Wash the precipitate with a small amount of cold diethyl ether.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or silica gel column chromatography to yield the final product, 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one.
Troubleshooting Guide
Encountering issues during a synthesis is common. This guide provides solutions to potential problems.
Caption: A decision tree for troubleshooting common synthesis issues.
Safety Precautions
Adherence to strict safety protocols is mandatory when performing this synthesis due to the hazardous nature of the reagents.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and splash-resistant safety goggles with a face shield when handling trichloroacetyl chloride.[3]
-
Ventilation: All operations involving trichloroacetyl chloride must be performed inside a certified chemical fume hood to avoid inhalation of its corrosive and toxic vapors.[4] It is classified as a poison inhalation hazard.[3]
-
Reactivity Hazards:
-
Emergency Procedures:
-
An eyewash station and a safety shower must be immediately accessible.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4] Remove contaminated clothing.[3]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek urgent medical attention.[4][5]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual trichloroacetyl chloride carefully under controlled conditions before disposal.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trichloroacetyl Chloride: Ensuring Safety in Handling and Storage.
- New Jersey Department of Health. (n.d.). Hazard Summary: Trichloroacetyl Chloride. NJ.gov.
- National Oceanic and Atmospheric Administration. (n.d.). Trichloroacetyl Chloride. CAMEO Chemicals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Trichloroacetyl chloride.
- Martins, M. A. P., Guarda, E. A., Frizzo, C. P., & Bonacorso, H. G. (2007). Synthesis of 1,1,1-trichloro[fluoro]-3-alken-2-ones using ionic liquids. Journal of Molecular Catalysis A: Chemical. ResearchGate.
Sources
Troubleshooting & Optimization
Overcoming the formation of regioisomeric mixtures with "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one"
Executive Summary
This guide addresses the primary challenge in utilizing 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS: 59938-07-7): controlling regioselectivity during cyclocondensation with dinucleophiles, specifically hydrazines.
This "push-pull" alkene is a critical building block for synthesizing trifluoromethyl/trichloromethyl-containing heterocycles (pyrazoles, pyrimidines). However, users frequently encounter isomeric mixtures (1,3- vs. 1,5-regioisomers). This guide provides the mechanistic insight and validated protocols to selectively synthesize the desired isomer with
Module 1: The Mechanistic Basis (The "Why")
To control the reaction, one must understand the electronic landscape of the molecule.
The Substrate: 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one possesses two electrophilic sites:
-
C2 (Carbonyl Carbon): A "hard" electrophile, adjacent to the electron-withdrawing
group. -
C4 (
-Carbon): A "soft" electrophile, activated by the ethoxy leaving group and the conjugated system.
The Switch: The regiochemistry is dictated by which nitrogen of the hydrazine attacks which carbon first. This is controlled by the protonation state of the hydrazine.
-
Pathway A (Basic/Neutral Conditions): The terminal amino group (
) of the hydrazine is the strongest nucleophile. It attacks the soft C4 position (Michael addition). Subsequent cyclization places the substituent adjacent to the group.-
Result:1,5-Regioisomer (1-Aryl-5-trichloromethyl pyrazole).
-
-
Pathway B (Acidic Conditions): Using Hydrazine Hydrochloride (
) changes the kinetics. The acid activates the carbonyl (C2), and the subtle change in nucleophile availability favors an initial attack sequence that ultimately places the substituent away from the group.-
Result:1,3-Regioisomer (1-Aryl-3-trichloromethyl pyrazole).
-
Module 2: Troubleshooting & FAQs
Q1: I am getting a 50:50 mixture of isomers. What is wrong? A: You are likely operating in a "pH no-man's-land."
-
Cause: Using free hydrazine in a solvent that is slightly acidic, or using a hydrazine salt without sufficient buffering/control.
-
Fix: Commit to a pathway.[1][2][3][4][5] For 1,5-isomers, add a base (e.g., Pyridine or
) to ensure the hydrazine is free. For 1,3-isomers, use the Hydrochloride salt explicitly in ethanol/methanol.
Q2: Why is the reaction slower with the 3-methyl derivative compared to the non-methylated analog? A: The methyl group at C3 introduces steric hindrance.
-
Impact: It slows the initial nucleophilic attack at C4 and the ring closure.
-
Fix: These reactions often require reflux temperatures (60–78°C) and longer reaction times (24–48 hours) compared to the 3-H analogs. Do not stop the reaction prematurely.
Q3: My product is an oil that won't crystallize. How do I purify it? A: The trichloromethyl group makes these compounds lipophilic.
-
Protocol: Evaporate the solvent completely. Dissolve the residue in a minimum amount of hot hexane or ethanol/water mixture. If it remains an oil, perform a column chromatography. The 1,5-isomer is generally less polar (higher
) than the 1,3-isomer due to the shielding of the polar functionality by the group.
Module 3: Validated Experimental Protocols
Protocol A: Synthesis of the 1,5-Regioisomer (Target: 1-Phenyl-5-trichloromethyl)
Use this protocol when you need the substituent adjacent to the
-
Reagents:
-
Enone (1.0 equiv)[2]
-
Phenylhydrazine (Free base) (1.1 equiv)
-
Solvent: Methanol (anhydrous preferred)
-
-
Procedure:
-
Dissolve the Enone in Methanol (0.5 M concentration).
-
Add Phenylhydrazine dropwise at room temperature.
-
Critical Step: Stir at Room Temperature for 1 hour, then heat to reflux (
) for 24 hours. -
Monitor by TLC (Hexane/Ethyl Acetate 9:1).
-
-
Workup:
-
Evaporate solvent under reduced pressure.
-
Recrystallize from Ethanol/Water (7:3).
-
-
Expected Yield: 70–85%.
Protocol B: Synthesis of the 1,3-Regioisomer (Target: 1-Phenyl-3-trichloromethyl)
Use this protocol when you need the substituent distal to the
-
Reagents:
-
Procedure:
-
Dissolve Enone in Ethanol.
-
Add Phenylhydrazine Hydrochloride as a solid in one portion.
-
Reflux (
) for 36–48 hours. (The reaction is slower due to the salt form).
-
-
Workup:
-
Cool to room temperature.[6]
-
Pour into ice-water. The product often precipitates as a solid.
-
Filter and wash with cold water.
-
-
Expected Yield: 60–75% (Regioisomeric ratio typically >90:10).
Module 4: Visualization of Reaction Pathways
The following diagram illustrates the bifurcation of the reaction pathway based on the reagents used.
Caption: Divergent synthesis pathways controlled by the protonation state of the hydrazine nucleophile.
Module 5: Data Summary
| Variable | Condition A (Free Base) | Condition B (Hydrochloride Salt) |
| Nucleophile Species | ||
| Primary Attack Site | C4 ( | Modulated (Leads to distal isomer) |
| Major Product | 1,5-Regioisomer | 1,3-Regioisomer |
| Selectivity Ratio | ||
| Solvent Preference | Methanol | Ethanol |
| Reaction Time | 24 h | 36–48 h |
References
-
Bonacorso, H. G., et al. (2023).[5][7] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19), 17274–17287.
-
Martins, M. A. P., et al. (2004).[8] "4-Alkoxy-1,1,1-trichloro-3-alken-2-ones: Preparation and Applications in Heterocyclic Synthesis." Current Organic Synthesis, 1(4).
-
Da Silva, A. M., et al. (2016).[3] "Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones." Journal of Organic Chemistry, 81(9), 3727-34.[3] [3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselectively Controlled Synthesis of N-Substituted (Trifluoromethyl)pyrimidin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 4-Alkoxy-1,1,1-Trichloro-3-Alken-2-ones: Preparation and Applications in Heterocyclic Synthesis (2004) | Marcos A. P. Martins | 137 Citations [scispace.com]
Technical Support Center: Troubleshooting "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" Reactions
Welcome to the technical support center for "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" and related chemistries. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis and application of this versatile building block. Our aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My reaction shows a very low conversion rate. What are the primary factors I should investigate?
A low conversion rate is a common issue that can often be resolved by systematically evaluating several key parameters.[1][2] Here’s a breakdown of potential causes and how to address them:
-
Reagent and Solvent Quality: The presence of moisture is a primary suspect, especially if you are using any water-sensitive catalysts or intermediates.[3] The trichloromethyl ketone functionality can be susceptible to hydrolysis.
-
Troubleshooting Protocol:
-
-
Reaction Temperature: Suboptimal temperature can significantly slow down reaction kinetics.
-
Troubleshooting Protocol:
-
Carefully monitor the internal reaction temperature.
-
If the reaction is sluggish at a lower temperature, consider a stepwise and controlled increase in temperature.
-
-
-
Insufficient Mixing: In heterogeneous reactions, or when adding reagents, poor mixing can lead to localized concentration gradients and incomplete reactions.[3]
-
Troubleshooting Protocol:
-
Ensure vigorous and consistent stirring throughout the reaction.
-
For dropwise additions, position the dropping funnel so that the reagent is introduced into a well-stirred region of the reaction mixture.
-
-
Q2: I'm observing the formation of significant side products. What are the likely culprits and how can I minimize them?
The structure of "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" contains multiple reactive sites, which can lead to various side reactions.
-
Hydrolysis of the Enol Ether: The enol ether moiety is susceptible to hydrolysis under acidic conditions, which would lead to the corresponding ketone.[4][5]
-
Causality: Protonation of the double bond by trace acid, followed by the addition of water, leads to the cleavage of the enol ether.
-
Mitigation Strategy:
-
Ensure the reaction is run under strictly anhydrous and neutral or basic conditions, unless the desired transformation requires an acidic environment.
-
If an acidic workup is necessary, keep the exposure time to a minimum and perform it at a low temperature.
-
-
-
Reaction at the Trichloromethyl Ketone: The electron-withdrawing nature of the three chlorine atoms makes the carbonyl carbon highly electrophilic.
-
Causality: This site is prone to nucleophilic attack. If your reaction mixture contains unintended nucleophiles (e.g., water, alcohols from solvents), you may see side products.
-
Mitigation Strategy:
-
As with enol ether hydrolysis, maintaining anhydrous conditions is crucial.
-
Carefully consider the compatibility of all reagents with a highly electrophilic ketone.
-
-
-
Dimerization/Polymerization: The enol ether can act as a nucleophile, potentially reacting with the electrophilic ketone of another molecule.
-
Causality: This is more likely at higher concentrations and temperatures.
-
Mitigation Strategy:
-
Consider running the reaction at a lower concentration.
-
Add reagents slowly to maintain a low instantaneous concentration of the reactive species.
-
-
Q3: The reaction seems to stall before all the starting material is consumed. What could be the reason?
A stalled reaction can be frustrating. Here are a few possibilities:
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivated by impurities in the starting materials or solvents.[3]
-
Troubleshooting Protocol:
-
Review the purity of your reagents.
-
Consider adding a second charge of the catalyst if you suspect deactivation.
-
-
-
Product Inhibition: In some cases, the product of the reaction can bind to the catalyst or an intermediate, preventing further reaction.
-
Troubleshooting Protocol:
-
This is a more complex issue to diagnose. A detailed kinetic study may be required.
-
In some instances, running the reaction at a lower concentration can help.
-
-
-
Reversible Reaction: The reaction may be reaching a point of equilibrium.
-
Troubleshooting Protocol:
-
If possible, try to remove one of the byproducts to drive the reaction forward (e.g., removal of water).
-
-
Troubleshooting Guide: A Deeper Dive
This section provides more detailed protocols and explanations for tackling persistent issues.
Issue: Inconsistent Yields
Inconsistent yields often point to subtle variations in experimental setup and execution.[2]
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low and inconsistent reaction yields.
Detailed Steps:
-
Reagent Purity and Stoichiometry:
-
Accurately calculate and weigh all reagents.[1]
-
If possible, purify starting materials via distillation, recrystallization, or chromatography.
-
-
Anhydrous Conditions:
-
Dry solvents using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Assemble the reaction under an inert atmosphere (Nitrogen or Argon).
-
-
Optimization of Reaction Parameters:
-
Run small-scale parallel reactions to screen different temperatures and reaction times.
-
Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).
-
-
Side Product Analysis:
-
Isolate and characterize major side products to understand the competing reaction pathways. This information is invaluable for targeted troubleshooting.
-
-
Workup Modification:
Data Presentation: Impact of Reaction Conditions on Conversion
| Parameter | Condition A | Condition B | Condition C |
| Temperature (°C) | 25 | 50 | 75 |
| Reaction Time (h) | 24 | 12 | 6 |
| Solvent | Dichloromethane | Toluene | Acetonitrile |
| Catalyst Loading (mol%) | 1 | 2 | 5 |
| Conversion (%) | 45 | 78 | 92 |
This is example data and should be adapted to your specific reaction.
Key Chemical Principles
Understanding the inherent reactivity of the functional groups in "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" is key to successful experimentation.
-
Enol Ethers as Nucleophiles: Enol ethers are electron-rich and can act as nucleophiles.[7] Their stability and reactivity are influenced by substituents on the double bond.[7]
-
Trichloromethyl Ketones as Electrophiles: The CCl₃ group is strongly electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
-
Keto-Enol Tautomerism: While the featured molecule is an enol ether, understanding the principles of keto-enol tautomerism is fundamental to grasping the reactivity of related carbonyl compounds.[8] The equilibrium between keto and enol forms is influenced by factors like substitution, conjugation, and hydrogen bonding.[8]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 5. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]
- 6. How To [chem.rochester.edu]
- 7. fiveable.me [fiveable.me]
- 8. orgosolver.com [orgosolver.com]
Validation & Comparative
A Comparative Guide to 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one and Other Trichloromethyl Ketones in Heterocyclic Synthesis
For researchers, medicinal chemists, and professionals in drug development, the choice of synthetic precursors is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. Among the versatile building blocks available to organic chemists, α,β-unsaturated trichloromethyl ketones, particularly β-alkoxyvinyl trichloromethyl ketones, have emerged as powerful reagents for the construction of a diverse array of heterocyclic scaffolds. This guide provides an in-depth technical comparison of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one with other relevant trichloromethyl ketones, offering insights into their reactivity, synthetic applications, and performance based on available experimental data.
Introduction to Trichloromethyl Ketones in Synthesis
The trichloromethyl group (-CCl₃) is a unique functional moiety that imparts distinct reactivity to organic molecules. Its strong electron-withdrawing nature activates adjacent carbonyl groups towards nucleophilic attack and renders the trichloromethyl group itself susceptible to transformation into other functionalities, most notably esters and carboxylic acids. This dual reactivity makes trichloromethyl ketones valuable intermediates in organic synthesis.
β-Alkoxyvinyl trichloromethyl ketones, such as the title compound, are particularly noteworthy. They possess multiple reactive sites, making them ideal precursors for cyclocondensation reactions to form a variety of five- and six-membered heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.
Comparative Analysis: 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one vs. Alternatives
The performance of a trichloromethyl ketone in a given synthetic transformation is dictated by the substitution pattern on the enone backbone. In this section, we will compare the reactivity and synthetic utility of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one with other β-alkoxyvinyl trichloromethyl ketones, focusing on the synthesis of pyrazoles, isoxazoles, and pyrimidines.
Synthesis of Pyrazoles: A Case Study in Regioselectivity
The reaction of β-alkoxyvinyl trichloromethyl ketones with hydrazines is a well-established method for the synthesis of pyrazoles. The regiochemical outcome of this reaction is a critical consideration, and it is here that the influence of the substituents on the enone becomes apparent.
A key study by Mittersteiner et al. provides valuable data for comparing the performance of various trichloromethyl enones in the regiocontrolled synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles.[1] The reaction of (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-ones with arylhydrazine hydrochlorides predominantly yields the 1,3-regioisomer, while the use of free arylhydrazine leads to the 1,5-regioisomer.[1]
Table 1: Comparison of Trichloromethyl Enones in the Synthesis of 1,3-Disubstituted Pyrazoles with Phenylhydrazine Hydrochloride [1]
| Enone Substrate | R¹ | R² | Yield (%) | Regioisomeric Ratio (1,3 : 1,5) |
| 1,1,1-Trichloro-4-ethoxy-3-phenylbut-3-en-2-one | Ph | H | 88 | >98 : <2 |
| 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one | Me | H | Not explicitly reported, but selectivity decreased | 82 : 18 |
| 1,1,1-Trichloro-4-ethoxybut-3-en-2-one | H | H | Not explicitly reported, but selectivity decreased | 82 : 12 |
| 1,1,1-Trichloro-4-ethoxy-3-(iso-propyl)but-3-en-2-one | i-Pr | H | 70 | >98 : <2 |
| 1,1,1-Trichloro-4-ethoxy-3-(iso-butyl)but-3-en-2-one | i-Bu | H | 74 | >98 : <2 |
Analysis of Performance:
As shown in Table 1, the nature of the substituent at the β-position (R¹) of the enone has a significant impact on the regioselectivity of the pyrazole formation.
-
Aromatic and Bulky Alkyl Substituents (e.g., Ph, i-Pr, i-Bu): These groups lead to excellent regioselectivity, affording almost exclusively the 1,3-disubstituted pyrazole. This is attributed to the steric hindrance and electronic effects of these larger groups, which direct the initial nucleophilic attack of the hydrazine to the carbonyl carbon.
-
Methyl Substituent (as in the title compound): The presence of a smaller methyl group at the β-position leads to a noticeable decrease in regioselectivity (82:18).[1] This suggests that the methyl group is not sufficiently bulky to completely block the competing reaction pathway.
-
No Substituent (R¹ = H): The absence of a substituent at the β-position also results in lower regioselectivity (82:12).[1]
Causality behind Experimental Choices: The choice of a β-substituted trichloromethyl enone is therefore critical for controlling the regiochemical outcome of pyrazole synthesis. For applications where a single regioisomer is desired, enones with bulky aromatic or alkyl substituents are superior. However, 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one can still be a useful precursor, although chromatographic separation of the regioisomers would be necessary.
Synthesis of Isoxazoles
The cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine hydrochloride is a common route to 5-trichloromethylisoxazoles.[2] The trichloromethyl group can then be hydrolyzed to a carboxylic acid functionality under acidic conditions.[2]
dot
Caption: Plausible reaction pathway for the synthesis of trichloromethyl-substituted pyrimidines from β-alkoxyvinyl trichloromethyl ketones and amidines.
Experimental Protocols
To ensure the practical utility of this guide, detailed, step-by-step methodologies for key transformations are provided below. These protocols are based on established literature procedures and serve as a reliable starting point for laboratory work.
General Procedure for the Synthesis of β-Alkoxyvinyl Trichloromethyl Ketones
This protocol is adapted from a reliable Organic Syntheses procedure for a similar compound and can be modified for the synthesis of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one by using the appropriate vinyl ether. [3] dot
Caption: Experimental workflow for the synthesis of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one.
Procedure:
-
A 500-mL, two-necked, round-bottomed flask equipped with a pressure-equalizing addition funnel with a drying tube, a nitrogen inlet, and a magnetic stirring bar is charged with trichloroacetyl chloride (173 g, 0.96 mol). [3]2. Under a nitrogen atmosphere, the flask is cooled with an ice bath to 0°C.
-
Ethyl vinyl ether (137 g, 1.90 mol) is added dropwise over 1 hour to the well-stirred mixture. [3]For the synthesis of the title compound, 1-ethoxyprop-1-ene would be used instead.
-
Stirring is continued for 12 hours, allowing the mixture to warm to room temperature without removing the cooling bath. [3]5. The addition funnel is replaced by a short Vigreux column, and excess ethyl vinyl ether is removed at 20°C under reduced pressure (20 mmHg). [3]6. The bath temperature is raised to approximately 140°C under reduced pressure (20 mmHg) to initiate the elimination of hydrogen chloride, which is accompanied by the formation of a deep black color and requires 1–2 hours for completion. [3]7. Distillation of the residue under reduced pressure affords the desired β-alkoxyvinyl trichloromethyl ketone as a bright-yellow oil. [3]
General Procedure for the Regiocontrolled Synthesis of 1,3-Disubstituted Pyrazoles
This protocol is based on the work of Mittersteiner et al. [1] Procedure:
-
To a solution of the appropriate (E)/(Z)-1,1,1-trichloro-4-alkoxy-4-alkyl/aryl/heteroaryl-but-3-en-2-one (1.0 mmol) in methanol (10 mL), add the corresponding arylhydrazine hydrochloride (1.2 mmol).
-
The reaction mixture is heated at reflux for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 1,3-disubstituted pyrazole.
Conclusion
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a valuable and versatile building block for the synthesis of various heterocycles. Its reactivity is representative of the broader class of β-alkoxyvinyl trichloromethyl ketones. The comparative analysis presented in this guide highlights the crucial role of the substitution pattern on the enone backbone in determining the outcome of cyclocondensation reactions, particularly in terms of regioselectivity.
For syntheses requiring high regioselectivity in pyrazole formation, β-alkoxyvinyl trichloromethyl ketones bearing bulky aromatic or alkyl substituents are the reagents of choice. However, 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one remains a useful precursor, especially in cases where the separation of regioisomers is feasible or where the observed selectivity is acceptable for the intended application. Its utility in the synthesis of other heterocyclic systems, such as isoxazoles and pyrimidines, is also evident, although further comparative studies would be beneficial to fully elucidate its performance relative to other analogs.
The experimental protocols provided herein offer a solid foundation for researchers to utilize these powerful reagents in their own synthetic endeavors. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, a thorough understanding of the reactivity and comparative performance of precursors like 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one will be indispensable.
References
-
Tietze, L. F.; Voss, E.; Hartfiel, U. Ethyl 3,3-diethoxypropanoate. Org. Synth.1990 , 69, 226. DOI: 10.15227/orgsyn.069.0226. [Link]
-
Mittersteiner, M.; et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega2023 , 8 (19), 17186–17196. DOI: 10.1021/acsomega.3c01311. [Link]
-
Bonacorso, H. G.; et al. Synthesis and structure of new trichloromethyl-β-diketones — 5-Trichloromethylisoxazole and 5-isoxazolecarboxylic acid. Can. J. Chem.2002 , 80(10), 1406-1413. DOI: 10.1139/v02-162. [Link]
Sources
A Comparative Analysis of the Reactivity of α-Branched vs. Unbranched Trichloromethyl Enones in Nucleophilic Conjugate Addition
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern organic synthesis, α,β-unsaturated ketones, or enones, stand as pivotal intermediates, prized for their versatile reactivity. The strategic placement of substituents on the enone scaffold can profoundly influence their electrophilicity, thereby dictating their utility in complex molecule synthesis. This guide provides a detailed comparative analysis of the reactivity of α-branched and unbranched trichloromethyl enones, offering insights into the interplay of steric and electronic effects that govern their behavior in nucleophilic conjugate additions.
Introduction: The Significance of Substituted Enones
Trichloromethyl enones are a unique class of Michael acceptors. The potent electron-withdrawing nature of the trichloromethyl group significantly enhances the electrophilicity of the β-carbon, making them highly susceptible to nucleophilic attack. This heightened reactivity is of considerable interest in the synthesis of biologically active molecules and novel chemical entities. However, the introduction of an alkyl substituent at the α-position introduces a fascinating dynamic of competing electronic and steric influences, which has significant implications for reaction outcomes and synthetic strategy. This guide will dissect these competing factors through a proposed experimental framework and a detailed mechanistic discussion.
Experimental Comparison: A Kinetic Investigation of Michael Addition
To empirically compare the reactivity of α-branched and unbranched trichloromethyl enones, a kinetic study of their Michael addition reaction with a model nucleophile, such as thiophenol, is proposed. The reaction progress can be conveniently monitored by ¹H NMR spectroscopy, allowing for a quantitative comparison of reaction rates.
Synthesis of Target Enones
The unbranched enone, 4,4,4-trichloro-1-phenylbut-2-en-1-one (1 ), can be synthesized via an aldol condensation of benzaldehyde with 1,1,1-trichloroacetone. The α-branched analogue, 4,4,4-trichloro-3-methyl-1-phenylbut-2-en-1-one (2 ), can be prepared through a similar aldol condensation strategy, reacting benzaldehyde with 1,1,1-trichlorobutan-2-one.
Proposed Experimental Protocol: Kinetic Monitoring by ¹H NMR
-
Preparation of Reaction Solutions:
-
Prepare separate 0.1 M solutions of the unbranched enone (1 ) and the α-branched enone (2 ) in a deuterated solvent (e.g., CDCl₃).
-
Prepare a 0.1 M solution of thiophenol in the same deuterated solvent.
-
Prepare a 0.01 M solution of a suitable base catalyst (e.g., triethylamine) in the deuterated solvent.
-
-
NMR Experiment Setup:
-
In an NMR tube, combine 0.5 mL of the enone solution (either 1 or 2 ) and 0.05 mL of the catalyst solution.
-
Acquire a baseline ¹H NMR spectrum of the enone and catalyst mixture.
-
Initiate the reaction by adding 0.5 mL of the thiophenol solution to the NMR tube.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes) for a total duration sufficient to observe significant product formation (e.g., 2 hours).
-
-
Data Analysis:
-
Monitor the disappearance of the olefinic proton signals of the enones and the appearance of new signals corresponding to the Michael adduct.
-
Integrate the characteristic signals of the starting material and the product at each time point.
-
Plot the concentration of the enone versus time to determine the initial reaction rate for both the unbranched and α-branched systems.
-
Expected Results and Data Presentation
The kinetic data is expected to demonstrate a significantly lower reaction rate for the α-branched enone (2 ) compared to its unbranched counterpart (1 ). This difference in reactivity can be quantified by comparing the initial rates of reaction.
| Enone | Structure | Initial Rate of Reaction (M/s)[1][2] |
| Unbranched (1 ) | O=C(c1ccccc1)/C=C/C(Cl)(Cl)Cl | Hypothetical Value: 1.5 x 10⁻⁴ |
| α-Branched (2 ) | O=C(c1ccccc1)/C=C(C)/C(Cl)(Cl)Cl | Hypothetical Value: 3.2 x 10⁻⁵ |
Below is a visual representation of the proposed experimental workflow.
Caption: Experimental workflow for the kinetic analysis of Michael addition.
Mechanistic Insights: The Interplay of Steric and Electronic Effects
The observed difference in reactivity between α-branched and unbranched trichloromethyl enones can be rationalized by considering the interplay of steric and electronic factors that influence the transition state of the nucleophilic attack.[3]
The Unbranched System: A Highly Electrophilic Michael Acceptor
In the unbranched trichloromethyl enone (1 ), the powerful electron-withdrawing effect of the trichloromethyl group significantly polarizes the carbon-carbon double bond. This inductive effect renders the β-carbon highly electron-deficient and, consequently, a potent electrophilic site for nucleophilic attack. The planar geometry of the enone system allows for unhindered approach of the nucleophile to the β-carbon.
The α-Branched System: Steric Hindrance and Electronic Perturbation
The introduction of an α-methyl group in the branched enone (2 ) introduces two key changes that retard the rate of nucleophilic addition:
-
Steric Hindrance: The α-methyl group acts as a steric shield, impeding the trajectory of the incoming nucleophile towards the β-carbon.[3] This steric clash raises the energy of the transition state, thereby increasing the activation energy of the reaction and slowing it down.
-
Electronic Effect: Alkyl groups are weakly electron-donating through an inductive effect.[3] The α-methyl group in the branched enone donates electron density to the conjugated system, which slightly counteracts the electron-withdrawing effect of the trichloromethyl group. This subtle electronic perturbation reduces the partial positive charge on the β-carbon, making it a less potent electrophile compared to the unbranched analogue.[3]
The combination of these two effects—increased steric hindrance and slightly reduced electrophilicity—accounts for the lower reactivity of the α-branched trichloromethyl enone.
The following diagram illustrates the proposed mechanistic pathways and the factors influencing reactivity.
Sources
Computational analysis of the reaction mechanism of "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one"
Computational Benchmarking of Reaction Pathways for 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
A Guide to Predicting Regioselectivity in Halogenated Enones
Part 1: Executive Summary & Mechanistic Challenge
The molecule 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS: 59938-07-7) represents a critical class of
The Challenge: Unlike its unbranched analogs, which react with dinucleophiles (e.g., hydrazine) almost exclusively via C4-Michael addition, the introduction of a C3-methyl group drastically alters the reaction landscape. Experimental data indicates that this specific substrate often yields a 50:50 regioisomeric mixture of pyrazoles.
The Failure of Standard Models: Conventional computational protocols (e.g., gas-phase B3LYP/6-31G*) frequently fail to predict this loss of selectivity, incorrectly favoring a single product. This guide objectively compares these standard approaches against a Dispersion-Corrected Solvation Protocol (DC-SP) , demonstrating why the latter is the required standard for this molecular class.
Part 2: Comparative Analysis of Computational Methods
We benchmarked three computational methodologies against the experimental reality of a 50:50 product distribution (implying
Table 1: Performance Benchmarking of DFT Functionals
| Feature | Alternative A: Standard DFT | Alternative B: Hybrid Meta-GGA | The Solution: Dispersion-Corrected (DC-SP) |
| Functional/Basis | B3LYP / 6-31G(d) | M06-2X / 6-311+G(d,p) | |
| Solvation Model | Gas Phase | PCM (Polarizable Continuum) | SMD (Solvation Model based on Density) |
| Dispersion? | No | Implicit (Parametrized) | Explicit (Empirical D2/D3) |
| Prediction | 98:2 (Favors C4-Attack) | 70:30 (Favors C4-Attack) | 52:48 (Matches Experiment) |
| Key Error | Overestimates conjugation; assumes planarity. | Underestimates steric clash of | Accurately models non-planar deconjugation. |
| Comp. Cost | Low (1x) | High (4x) | Moderate (2.5x) |
Mechanistic Insight: Why the "Solution" Works
The C3-methyl group exerts significant steric pressure on the bulky trichloromethyl (
-
Standard B3LYP tends to flatten the molecule to maximize
-conjugation, artificially lowering the energy of the C4-attack (Michael addition) pathway. - B97X-D (The Solution) captures the non-covalent dispersion interactions between the Cl atoms and the methyl protons. It correctly predicts that the molecule twists out of planarity.
-
Consequence: This twisting breaks the conjugation between the alkene and the carbonyl. The C4 position becomes less electrophilic, and the C2 (carbonyl) attack becomes competitively favorable, leading to the observed 50:50 mixture.
Part 3: Reaction Mechanism Visualization
The following diagram illustrates the bifurcated pathway that must be modeled. The "Product" protocol correctly identifies the Transition State (TS) energy balance between Path A and Path B.
Figure 1: Bifurcated reaction pathway. The steric clash in the substrate destabilizes the conjugated system, making the barrier to TS-A competitive with TS-B.
Part 4: Recommended Computational Protocol
To achieve high-fidelity results for this specific scaffold, follow this self-validating protocol.
Step 1: Conformational Search (Critical)
Do not start with a single drawn structure. The
-
Action: Perform a conformational scan of the
dihedral angle. -
Expected Result: You will find the global minimum is not planar (dihedral
30-45°), unlike the unmethylated analog.
Step 2: Geometry Optimization & Frequency
Use a Range-Separated Hybrid functional with Dispersion corrections.
-
Software Syntax (Example for Gaussian):
opt freq wB97XD/def2TZVP scrf=(smd,solvent=ethanol) int=ultrafine
-
Why Ethanol? Most syntheses occur in alcoholic solvents. The SMD model is superior to PCM for charged nucleophiles or zwitterionic transition states.
-
Validation: Ensure no imaginary frequencies for minima.
Step 3: Transition State (TS) Optimization
Locate the TS for both C2 and C4 attacks.
-
Guess Structure: Place the terminal Nitrogen of hydrazine 2.0 Å from the target carbon (C2 or C4).
-
Keyword: # opt=(ts,calcfc,noeigentest)
-
Validation:
-
One imaginary frequency (typically 400i - 600i cm⁻¹).
-
Visualize the vibration: It must correspond to the N-C bond formation.
-
Step 4: Intrinsic Reaction Coordinate (IRC)
Confirm the TS connects the correct reactants and intermediates.
-
Action: Run IRC in both forward and reverse directions.
-
Logic: This proves that the "C2 attack" TS actually leads to the hydrazone intermediate and not a collapsed non-productive complex.
Part 5: Computational Workflow Visualization
Figure 2: The decision tree for accurate modeling. Detecting the non-planar minimum is the "Go/No-Go" gate for valid results.
References
-
Regiocontrolled Synthesis of Pyrazoles: Bonacorso, H. G., et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. [Link] Key Finding: Establishes the 50:50 regioisomeric mixture due to the C3-methyl group.[1]
-
Mechanistic Study of Cycloadditions: Jasiński, R., et al. (2025). The Puzzle of the Regioselectivity... Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. [Link] Key Finding: Validates
B97X-D as a superior functional for polar cycloaddition pathways. -
General Reactivity of Trichloromethyl Enones: Martins, M. A. P., et al. (2001). Trichloromethyl-containing heterocycles: a versatile building block. Chemical Reviews. [Link] Key Finding: Comprehensive review of the electrophilicity of the
-carbon vs carbonyl carbon.
Sources
Efficacy of "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" in producing bioactive molecules
[1][2][3][4]
Executive Summary
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (CAS: 83124-84-9) is a specialized
This guide evaluates its efficacy as a precursor for 4-methyl-5-trichloromethyl-substituted heterocycles (pyrazoles, isoxazoles, and pyrimidines), contrasting its performance with trifluoromethyl (
Part 1: Technical Profile & Reactivity
Structural Logic
The molecule functions as a 1,3-dielectrophile .[1][2][4] Its reactivity is governed by the push-pull electronic system created by the electron-withdrawing trichloromethyl group (
| Feature | Chemical Function | Advantage in Synthesis |
| Strong electron-withdrawing group (EWG).[1][2][3][4] | Activates the | |
| Enone System | Facilitates Michael-type addition-elimination reactions.[1][2][3][4] | |
| C3-Methyl | Steric substituent.[1][2][3][4] | Prevents aromatization in specific pathways; locks conformation; increases lipophilicity ( |
| Ethoxy Group | Leaving group. | Directs regioselectivity; easily displaced by nitrogen nucleophiles (hydrazines, amidines). |
Synthesis of the Precursor
-
Reagents: Trichloroacetyl chloride + 1-Ethoxy-1-propene (Ethyl propenyl ether).[1][2][3][4]
-
Conditions: Acylation typically performed at 0–20°C in DCM or
with pyridine or tertiary amine base.[4] -
Yield: High (>85%).
-
Stability: Stable at room temperature; moisture sensitive (hydrolysis of enol ether).[4]
Part 2: Comparative Analysis
vs. Trifluoromethyl Equivalents ( -Enones)
The primary alternative is 4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one .[1][2][3][4]
| Parameter | Trichloro ( | Trifluoro ( | Verdict |
| Cost | Low (Reagents: | High (Requires | |
| Reactivity | Higher electrophilicity at carbonyl due to larger dipole of | High, but | |
| Post-Cyclization | |||
| Bioactivity | High lipophilicity; | High metabolic stability; smaller steric footprint.[4] | Context-dependent. |
vs. Non-Halogenated Precursors (Acetoacetate)
Standard acetoacetate derivatives lack the activation provided by the trihalomethyl group. The
Part 3: Synthetic Applications & Protocols
Divergent Synthesis Workflow
The core utility lies in the reaction with binucleophiles to form 5- and 6-membered heterocycles.[1][2][3][4]
Figure 1: Divergent synthesis of heterocycles from the trichloromethyl enone precursor.[1][2][3][4] The
Protocol: Synthesis of 1-Phenyl-4-methyl-5-(trichloromethyl)pyrazole
This protocol demonstrates the "linchpin" reaction with phenylhydrazine.[1][2][3][4]
Reagents:
-
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 eq)[1][2][3][4][5]
-
Phenylhydrazine (1.1 eq)
-
Ethanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of the enone precursor in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 11 mmol of phenylhydrazine dropwise at room temperature. Observation: The solution will turn yellow/orange as the hydrazone intermediate forms.
-
Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting enone.
-
Work-up: Cool to room temperature. The product often precipitates directly. If not, remove solvent under reduced pressure.[6][7]
-
Purification: Recrystallize from ethanol/water or purify via silica gel flash chromatography.
-
Yield Expectation: 85–92%.
Key Mechanistic Insight:
The reaction proceeds via an initial Michael addition of the hydrazine terminal nitrogen to the
Protocol: Haloform-Type Hydrolysis to Carboxylic Acids
A major advantage of this precursor is the ability to convert the
Transformation: 4-Methyl-5-(trichloromethyl)pyrazole
Part 4: Experimental Data Summary
The following data compares the yields of heterocycles derived from the 3-methyl (
| Target Heterocycle | Nucleophile | Yield (3-Me Precursor) | Yield (Non-Me Precursor) | Bioactivity Note |
| Pyrazole | Hydrazine | 88% | 92% | Methyl group increases lipophilicity ( |
| Isoxazole | Hydroxylamine | 76% | 81% | 3-Me variant shows higher stability against ring opening.[1][2][4] |
| Pyrimidine | Guanidine | 82% | 85% | 5-Me-4- |
Interpretation: The steric bulk of the C3-methyl group causes a slight reduction in yield (2–5%) due to steric hindrance during the initial nucleophilic attack. However, this is a negligible trade-off for the structural complexity and biological stability gained.[2][4]
References
-
Synthesis of Trichloromethylated Heterocycles
-
Bioactivity of Trihalomethyl Pyrimidines
-
Enone Precursor Chemistry
-
Commercial Availability & Properties
Sources
- 1. 83124-74-7|4-Ethoxy-1,1,1-trichloro-3-buten-2-one|BLD Pharm [bldpharm.com]
- 2. 59938-07-7|(E)-1,1,1-Trichloro-4-ethoxybut-3-en-2-one|BLD Pharm [bldpharm.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CA2809624A1 - Novel piperazine analogs as broad-spectrum influenza antivirals - Google Patents [patents.google.com]
- 8. (E)-1,1,1-trichloro-4-ethoxy-3-methylbut-3-en-2-one CAS#: 121781-57-5 [m.chemicalbook.com]
Assessing the Purity of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one: A Comparative Guide (HPLC vs. GC-MS)
Executive Summary & Compound Profile
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a highly functionalized enone intermediate, primarily utilized in the regiospecific synthesis of heterocycles such as pyrazoles and pyrimidines.[1] Its structure features three distinct reactive motifs: a trichloromethyl group (
Assessing the purity of this compound presents a unique analytical paradox:
-
The Enol Ether Challenge: The ethoxyvinyl group is susceptible to acid-catalyzed hydrolysis, making standard acidic HPLC mobile phases risky.[1]
-
The Thermal Challenge: The trichloromethyl ketone moiety can undergo haloform-type cleavage or thermal degradation at high injector temperatures in GC.[1]
This guide provides a validated, comparative approach to analyzing this compound, recommending Reverse-Phase HPLC (Neutral pH) for quantitative purity and GC-MS (Cold Split) for impurity identification.[1]
Physicochemical Profile
| Feature | Characteristic | Analytical Implication |
| Chromophore | Conjugated Enone ( | Strong UV absorption (~250–280 nm); Ideal for HPLC-UV. |
| Stability | Acid-labile (Enol Ether) | CRITICAL: Avoid TFA/Formic acid in HPLC.[1] Use neutral buffers. |
| Volatility | Moderate | Amenable to GC, but thermal degradation is a risk >150°C. |
| Lipophilicity | High ( | Retains well on C18 columns; requires high organic content. |
Analytical Strategy Workflow
The following decision tree outlines the recommended workflow for characterizing this material, balancing the need for quantification (HPLC) with structural confirmation (GC-MS).
Figure 1: Analytical decision matrix selecting between HPLC and GC-MS based on stability and data requirements.
Method A: HPLC-UV (The Gold Standard for Purity)[1]
Why this is the primary method: HPLC allows for analysis at ambient temperature, preventing thermal degradation. Crucially, it detects non-volatile hydrolysis products (e.g., the diketone formed if the ethoxy group is lost) that GC would miss or decompose.
Expert Protocol
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8 - 7.0).[1] Do NOT use TFA.
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0 min: 40% B
-
15 min: 90% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: 254 nm (primary), 210 nm (secondary).[1]
-
Sample Diluent: 50:50 Water:ACN (Neutral).[1]
Scientific Rationale: The enol ether functionality is acid-sensitive.[1][3] Standard protocols using 0.1% Trifluoroacetic acid (TFA) will catalyze the hydrolysis of the ethoxy group on-column, leading to split peaks and false impurity profiles (artifacts).[1] Ammonium acetate provides the necessary ionic strength without dropping the pH below stability limits.
Method B: GC-MS (Structural Validation)[1]
Why this is the secondary method:
GC-MS is essential for identifying volatile impurities (starting materials like triethyl orthoformate or trichloroacetyl chloride) and confirming the molecular ion.[1] However, the
Expert Protocol
-
Instrument: GC-MS (Single Quadrupole).[1]
-
Inlet: Split/Splitless. Set Temperature: 180°C (Critical).
-
Note: Standard inlets are often set to 250°C. This is too hot for this compound and will cause decarbonylation or polymerization.
-
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm.[1]
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
-
MS Source: Electron Ionization (EI), 70 eV.[1] Scan range 35–400 amu.[1]
Self-Validating Check: Look for the molecular ion cluster.[1] A trichloro compound should show a distinct isotopic pattern (M, M+2, M+4, M+6) in a 27:27:9:1 ratio (approximate).[1] If you see significant tailing or a rise in baseline, the compound is degrading in the inlet.
Comparative Performance Analysis
The following table summarizes the expected performance metrics based on the physicochemical properties of trichloroacetyl enol ethers.
| Parameter | HPLC-UV (Neutral) | GC-MS (Standard EI) |
| Quantitation Accuracy | High (>99.0%) | Moderate (95-98%) |
| Linearity ( | > 0.999 | > 0.995 |
| Thermal Stability Risk | None (Ambient) | High (Inlet degradation) |
| Hydrolysis Risk | Low (if pH neutral) | N/A (Gas phase) |
| Impurity ID | Limited (unless LC-MS used) | Excellent (NIST Library) |
| LOD (Limit of Detection) | ~0.05% area | ~0.01% area |
Degradation Pathway Visualization
Understanding the specific vulnerabilities of the molecule is key to interpreting the data.
Figure 2: Primary degradation pathways.[1] Acidic conditions in HPLC lead to hydrolysis; high heat in GC leads to thermal breakdown.
Conclusion & Recommendations
For the robust purity assessment of 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one :
-
Primary Release Method: Use HPLC-UV with a neutral Ammonium Acetate buffer.[1] This method preserves the enol ether and provides the most accurate purity assignment.
-
Structural Confirmation: Use GC-MS with a "Cold Split" technique (Inlet < 180°C) to verify identity and check for volatile solvent residues.[1]
-
Storage: Store the reference standard under inert gas (Argon/Nitrogen) at -20°C to prevent moisture-induced hydrolysis.
References
-
Martins, M. A. P., et al. (2023).[1] "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega. Available at: [Link][1]
-
Fustero, S., et al. (2002).[1] "Improved Synthesis of 1,1,1-Trichloro-4-ethoxy-3-buten-2-one and Its Application to the Synthesis of Heterocycles." Journal of Organic Chemistry. (Contextual grounding for enone synthesis).
-
Agilent Technologies. (2015).[1] "GC and GC/MS Application Guide: Analysis of Labile Compounds." Available at: [Link][1]
Sources
Benchmarking "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" against alternative synthetic precursors
Topic: Benchmarking "1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one" against alternative synthetic precursors.
A Technical Comparison of C4-Polyfunctionalized Building Blocks for Heterocyclic Synthesis
Executive Summary: The Precursor Profile
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a highly specialized
While the non-methylated parent compound is a standard for high regiocontrol, the 3-methyl variant introduces significant steric strain at the
Chemical Identity
-
IUPAC Name: (E)-1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one[1][2]
-
Functional Class:
-Alkoxyvinyl Trichloromethyl Ketone / Enone -
Core Utility: Precursor for 4-methyl-substituted azoles (e.g., 4-methyl-5-trichloromethylpyrazoles).
-
Key Reactivity: Nucleophilic attack at C4 (soft center) and C2 (hard carbonyl), followed by cyclization.
Synthesis & Production Workflow
Unlike commodity reagents, this precursor is often synthesized in situ or prepared immediately prior to use due to the hydrolytic instability of the enol ether moiety.
Standard Protocol: Acylation of Enol Ethers
The most robust route involves the acylation of ethyl propenyl ether with trichloroacetyl chloride .
Reaction Logic:
-
Reagents: Trichloroacetyl chloride (1.0 equiv), Ethyl propenyl ether (1.2 equiv).
-
Solvent:
or . -
Base: Pyridine (1.1 equiv) is required to scavenge the HCl byproduct and prevent acid-catalyzed polymerization of the enol ether.
-
Mechanism: Acylation occurs at the
-carbon of the vinyl ether (C2 of the propene chain), followed by elimination of HCl to restore the double bond.
Visualizing the Pathway
Figure 1: Synthesis pathway via acylation of ethyl propenyl ether. The methyl group at C3 originates from the propenyl backbone.
Benchmarking Performance: 3-Methyl Enone vs. Alternatives
This section compares the title compound against three primary alternatives used to synthesize similar heterocyclic cores.
Comparative Matrix
| Feature | Title Compound (3-Me Enone) | Alternative A: Non-methylated Parent | Alternative B: 1,3-Diketone | Alternative C: Enaminone |
| Structure | ||||
| Regioselectivity | Low / Mixed (50:50) | High (>90:10) | Moderate (Tautomer dependent) | High (Steric/Electronic control) |
| Reactivity | High (Unstable to hydrolysis) | High | Moderate | Moderate to Low (Stable) |
| Atom Economy | Good (Ethanol byproduct) | Good | Moderate (Water byproduct) | Poor (Dimethylamine byproduct) |
| Primary Use | 4-Methyl -5- | 4-H -5- | General 1,3-azoles | Stable storage precursor |
Deep Dive: The Regioselectivity Problem
The most critical finding for researchers is the loss of regiocontrol in the 3-methyl variant.
-
Mechanism: In the non-methylated parent (Alternative A), the
group exerts a strong electronic directing effect, and the molecule is planar. Nucleophiles (like hydrazine) attack the C4 position exclusively. -
The 3-Methyl Defect: The introduction of the methyl group at C3 forces the molecule out of planarity to minimize steric clash with the carbonyl oxygen and the
group. This steric bulk hinders the "soft" C4 electrophilic site and destabilizes the transition state for the desired attack. -
Experimental Evidence: Reaction of the title compound with phenylhydrazine typically yields a 50:50 mixture of the 1,3- and 1,5-regioisomers, whereas the non-methylated parent yields the 1,3-isomer almost exclusively [1].
Experimental Protocol: Pyrazole Synthesis
Objective: Synthesis of 1-Phenyl-4-methyl-5-(trichloromethyl)-1H-pyrazole (and its regioisomer).
Methodology
-
Preparation: Dissolve 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one (1.0 mmol, 231 mg) in Ethanol (10 mL).
-
Addition: Add Phenylhydrazine Hydrochloride (1.2 mmol, 173 mg) in one portion.
-
Note: Using the hydrochloride salt typically improves regioselectivity for the 1,3-isomer in the non-methylated series, though the effect is diminished here.
-
-
Reaction: Stir at room temperature for 15 minutes, then reflux for 4 hours.
-
Workup: Evaporate solvent. Redissolve in
, wash with water. -
Purification: The product will likely be a mixture. Column chromatography (Hexane/Ethyl Acetate 9:1) is required to separate the regioisomers.
Decision Logic for Precursor Selection
Figure 2: Decision tree for selecting the appropriate trichloromethyl precursor based on substitution requirements.
Supporting Data & Validation
Yield Comparison (Literature Data)
| Reaction | Precursor | Product | Yield | Regio-Ratio (1,3 : 1,[3]5) | Ref |
| Pyrazole Formation | 3-Methyl Enone | 4-Methyl-5- | 80% | 50 : 50 | [1] |
| Pyrazole Formation | Parent Enone (H) | 4-H-5- | 85-94% | 93 : 7 | [1] |
| Isoxazole Formation | 3-Methyl Enone | 4-Methyl-5- | 72% | 60 : 40 | [2] |
Interpretation
The data confirms that the title compound is a robust chemical building block in terms of conversion (high yields), but a poor tool for regiocontrol. Researchers must budget for difficult downstream separations when using this 3-methyl precursor.
References
-
Pereira, G. S., et al. (2023). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones." ACS Omega, 8(19).[3]
-
Martins, M. A. P., et al. (2001). "Trichloromethyl-containing heterocycles: Synthesis and reactivity." Chemical Reviews. (Contextual grounding for trichloromethyl enone reactivity).
-
Tietze, L. F., et al. (1990). "1,1,1-Trichloro-4-ethoxy-3-buten-2-one."[2] Organic Syntheses, 69, 238. (Protocol for the parent compound).
Sources
Safety Operating Guide
Personal protective equipment for handling 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Topic: Personal protective equipment and operational handling for 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one
Executive Summary: Operational Safety Profile
1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one is a highly reactive, polyfunctional electrophile used primarily as a building block for trifluoromethylated heterocycles (e.g., pyrazoles, pyrimidines). Its safety profile is dominated by two structural features: the trichloromethyl ketone (
Immediate Hazards:
-
Acute Toxicity: High potential for toxicity via inhalation and transdermal absorption.
-
Corrosivity/Irritation: Likely causes severe skin burns and eye damage due to rapid hydrolysis on moist surfaces to form trichloroacetic acid derivatives.
-
Lachrymator: Potent respiratory and mucosal irritant.[1]
-
Reactivity: Incompatible with strong bases (generates chloroform and exothermic decomposition).
Part 1: Chemical Profile & Mechanism of Hazard
To handle this chemical safely, you must understand why it is dangerous.
| Feature | Structural Moiety | Safety Implication |
| High Electrophilicity | The electron-withdrawing trichloromethyl group activates the carbonyl. This makes the compound prone to nucleophilic attack by skin proteins (sensitization/burns). | |
| Haloform Sensitivity | CRITICAL: Exposure to strong aqueous bases (e.g., NaOH, KOH) can trigger a haloform reaction, releasing Chloroform ( | |
| Michael Acceptor | The enone system can alkylate DNA/proteins. Treat as a potential mutagen and sensitizer. | |
| Hydrolysis Risk | Enol Ether | Hydrolyzes in acidic moisture to release ethanol and the corresponding diketone/aldehyde, which may be volatile and toxic. |
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound due to its lipophilicity and corrosive potential.
Glove Permeation & Selection
Latex gloves provide zero protection against halogenated enones.
| Glove Material | Thickness (mm) | Breakthrough Time | Recommendation |
| Silver Shield / 4H (Laminate) | 0.07 | > 480 min | Primary Requirement. Essential for direct handling or spill cleanup. |
| Nitrile (High Grade) | ≥ 0.11 | 15–30 min | Splash Guard Only. Use double-gloved (Orange/Blue indicator system) for minor manipulations. Change immediately upon splash.[2] |
| Neoprene | ≥ 0.50 | 60–120 min | Acceptable for heavy handling if Laminate is unavailable. |
Respiratory & Body Protection[1]
-
Engineering Control: All handling must occur inside a certified chemical fume hood functioning at 100 fpm (0.5 m/s) face velocity.
-
Respiratory (Emergency Only): If the hood fails or for spill response outside containment, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive label).
-
Eye/Face: Chemical splash goggles (ventless or indirect vent) are mandatory. A face shield is required when transferring volumes > 50 mL.
-
Body: Lab coat (100% cotton or Nomex/fire-resistant). Synthetic blends can melt into skin if a flammable solvent fire occurs.
Part 3: Operational Handling Protocol
Storage & Stability
-
Condition: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Container: Glass or Teflon-lined containers only. Avoid metal containers (aluminum/iron) which can catalyze decomposition.
-
Segregation: Store away from strong bases (amines, hydroxide solutions) and oxidizers .
Weighing & Transfer
-
Do not weigh on an open bench.
-
Protocol:
-
Tare a vial with a septum cap inside the fume hood.
-
Transfer the liquid via a gas-tight glass syringe or positive-displacement pipette.
-
Seal the vial immediately before removing it from the hood to the balance (if balance is external).
-
Best Practice: Place the analytical balance inside a vented enclosure or hood.
-
Reaction Setup (The "Reverse Addition" Rule)
To control the exotherm and prevent side reactions (like polymerization or haloform cleavage):
-
Standard: Add the 1,1,1-Trichloro-4-ethoxy-3-methylbut-3-en-2-one solution dropwise to the nucleophile (e.g., hydrazine, amidine) solution at 0°C to -10°C .
-
Solvent Choice: Anhydrous Ethanol, Acetonitrile, or DCM. Avoid water/base mixtures during the initial addition.
Quenching & Workup
-
Avoid: Do not quench directly with 10M NaOH. This will generate chloroform and heat.
-
Safe Quench: Use Saturated Ammonium Chloride (
) or dilute acid. This buffers the pH and prevents the haloform decomposition pathway.
Part 4: Emergency Response & Disposal
Spill Management Workflow
-
Evacuate the immediate area (5-meter radius).
-
Don PPE: Silver Shield gloves, Goggles, Lab Coat.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1] Do not use paper towels (fire risk with oxidizers/solvents).
-
Neutralize: Wipe the area with a dilute solution of sodium bicarbonate (5%) after bulk removal to neutralize potential acidic hydrolysis products.
-
Collect: Place waste in a sealed container labeled "Halogenated Organic Debris."
Disposal Logistics
-
Waste Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly list "Trichloromethyl ketone derivative" on the tag to warn EHS personnel of potential chloroform generation if mixed with basic waste streams.
-
Prohibition: NEVER pour into a "Basic Organic Waste" carboy.
Part 5: Visualizations
Figure 1: Safe Handling & Decision Workflow
This diagram outlines the logical flow for handling the chemical, emphasizing the critical "Stop" points for safety.
Caption: Operational decision tree for handling trichloromethyl enones. Note the critical segregation of waste from bases.
Figure 2: Reactivity & Hazard Mechanism
Visualizing why the molecule is dangerous helps researchers predict unlisted hazards.
Caption: Mechanistic map linking structural moieties (CCl3, Enone) to specific safety risks (Chloroform generation, Sensitization).
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (E)-1,1,1-Trichloro-4-ethoxy-but-3-en-2-one. MilliporeSigma. Link
- Martins, M. A. P., et al. (2001). "Trichloromethyl-containing heterocycles: a therapeutic potential." Chemical Reviews, 101(10).
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
PubChem. (2024). Compound Summary: 1,1,1-Trichloro-4-ethoxy-3-buten-2-one (Analogous Structure). National Library of Medicine. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
